molecular formula C15H16FN3O3 B15612124 Z1609609733

Z1609609733

Número de catálogo: B15612124
Peso molecular: 305.30 g/mol
Clave InChI: HNWHPLNRDSNXII-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Z1609609733 is a useful research compound. Its molecular formula is C15H16FN3O3 and its molecular weight is 305.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C15H16FN3O3

Peso molecular

305.30 g/mol

Nombre IUPAC

2-[[5-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C15H16FN3O3/c1-2-3-12(15(21)22)18-14(20)11-8-17-19-13(11)9-4-6-10(16)7-5-9/h4-8,12H,2-3H2,1H3,(H,17,19)(H,18,20)(H,21,22)

Clave InChI

HNWHPLNRDSNXII-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Z1609609733

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z1609609733, also known as Compound 18, is a potent and selective non-covalent inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. By targeting the NAD+ binding pocket of PHGDH, this compound effectively abrogates the production of serine, a critical amino acid for cancer cell proliferation and survival. This targeted inhibition disrupts cancer metabolism, leading to a significant reduction in cell growth, particularly in cancer cells that exhibit a high dependency on endogenous serine synthesis. This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, the signaling pathway it modulates, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH)

This compound functions as a direct inhibitor of the enzyme 3-phosphoglycerate dehydrogenase (PHGDH). PHGDH catalyzes the first and rate-limiting step in the de novo serine synthesis pathway, which is the NAD+-dependent oxidation of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP)[1].

Structural studies have revealed that this compound is a non-covalent inhibitor that binds to the NAD+ pocket of PHGDH[2][3][4][5]. This binding action competitively inhibits the natural cofactor, NAD+, thereby preventing the catalytic activity of the enzyme. The inhibition of PHGDH by this compound leads to a downstream depletion of serine, which is essential for various cellular processes, including protein synthesis, nucleotide production, and redox homeostasis. In cancer cells that are highly reliant on this pathway for their metabolic needs, this inhibition results in the complete abrogation of cell proliferation[2].

Quantitative Data

The inhibitory activity of this compound against PHGDH has been quantified in biochemical assays. The primary reported value is its half-maximal inhibitory concentration (IC50).

Compound Target Assay Type IC50 (μM) Reference
This compound (Compound 18)Human PHGDHEnzymatic Assay1.46[2]

Signaling Pathway

This compound targets a critical node in cellular metabolism, the de novo serine biosynthesis pathway. This pathway is a branch of glycolysis and is crucial for providing the building blocks for cell growth and proliferation.

Serine Biosynthesis Pathway Inhibition cluster_glycolysis Glycolysis cluster_serine_synthesis De Novo Serine Biosynthesis cluster_downstream Downstream Cellular Processes Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate Multiple Steps 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH (NAD+ -> NADH) Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 Serine Serine Phosphoserine->Serine PSPH Nucleotide Synthesis Nucleotide Synthesis Serine->Nucleotide Synthesis Protein Synthesis Protein Synthesis Serine->Protein Synthesis Redox Balance Redox Balance Serine->Redox Balance This compound This compound PHGDH PHGDH This compound->PHGDH Inhibition

Figure 1. Inhibition of the De Novo Serine Synthesis Pathway by this compound.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound. While the exact, detailed protocols from the primary publication by Mullarky et al. are not publicly available in their entirety, these protocols are based on standard methodologies for similar assays and information gleaned from related research.

PHGDH Enzymatic Assay

This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of PHGDH.

Principle: The activity of PHGDH is measured by monitoring the reduction of NAD+ to NADH, which can be detected by an increase in absorbance at 340 nm. Alternatively, a coupled enzymatic reaction using diaphorase can be employed to convert a resazurin (B115843) substrate to the fluorescent product resorufin, providing a more sensitive readout[6].

Materials:

  • Recombinant human PHGDH enzyme

  • This compound (Compound 18)

  • 3-Phosphoglycerate (3-PG)

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Diaphorase

  • Resazurin

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA)

  • 96-well microplate

  • Plate reader capable of measuring fluorescence (Ex/Em = 530/590 nm) or absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the PHGDH enzyme to each well.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding a substrate mixture containing 3-PG, NAD+, diaphorase, and resazurin.

  • Immediately begin monitoring the increase in fluorescence or absorbance over time using a plate reader.

  • Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

PHGDH Enzymatic Assay Workflow Start Start Prepare Reagents Prepare this compound dilutions, enzyme, and substrate mix Start->Prepare Reagents Plate Setup Add PHGDH and this compound/ vehicle to 96-well plate Prepare Reagents->Plate Setup Pre-incubation Incubate at room temperature Plate Setup->Pre-incubation Reaction Initiation Add substrate mixture to start reaction Pre-incubation->Reaction Initiation Data Acquisition Measure fluorescence/absorbance over time Reaction Initiation->Data Acquisition Data Analysis Calculate initial rates and % inhibition Data Acquisition->Data Analysis IC50 Determination Plot data and determine IC50 Data Analysis->IC50 Determination End End IC50 Determination->End

Figure 2. Workflow for the PHGDH Enzymatic Assay.
¹³C₆-Glucose Tracing Assay

This cell-based assay is used to confirm that this compound inhibits the de novo serine synthesis pathway within intact cells.

Principle: Cells are cultured in a medium containing uniformly labeled ¹³C₆-glucose. The labeled carbon atoms from glucose are incorporated into downstream metabolites, including serine, through glycolysis and the serine synthesis pathway. The extent of ¹³C labeling in serine and other metabolites is quantified using mass spectrometry. A decrease in ¹³C-labeled serine in the presence of this compound indicates inhibition of the pathway[7][8][9].

Materials:

  • Cancer cell line with high PHGDH expression (e.g., MDA-MB-468)

  • Cell culture medium (e.g., DMEM) lacking glucose and serine

  • ¹³C₆-Glucose

  • Dialyzed fetal bovine serum (dFBS)

  • This compound (Compound 18)

  • Methanol, water, and chloroform (B151607) for metabolite extraction

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Culture cells to a desired confluency.

  • Replace the standard culture medium with a medium containing ¹³C₆-glucose and supplemented with dFBS.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).

  • After treatment, aspirate the medium and wash the cells with ice-cold saline.

  • Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol).

  • Collect the cell extracts and centrifuge to pellet any debris.

  • Analyze the supernatant containing the metabolites by LC-MS to determine the fractional labeling of serine and other relevant metabolites.

  • Compare the amount of ¹³C-labeled serine in treated versus control cells to quantify the extent of pathway inhibition.

13C6-Glucose Tracing Assay Workflow Start Start Cell Culture Culture PHGDH-dependent cancer cells Start->Cell Culture Labeling and Treatment Incubate with 13C6-glucose and this compound/vehicle Cell Culture->Labeling and Treatment Metabolite Extraction Quench metabolism and extract metabolites Labeling and Treatment->Metabolite Extraction LC-MS Analysis Analyze extracts by LC-MS Metabolite Extraction->LC-MS Analysis Data Analysis Quantify fractional labeling of serine LC-MS Analysis->Data Analysis End End Data Analysis->End

Figure 3. Workflow for the ¹³C₆-Glucose Tracing Assay.
Cell Proliferation Assay

This assay assesses the functional consequence of PHGDH inhibition on cancer cell growth.

Principle: The proliferation of cancer cells is measured in the presence of varying concentrations of this compound. The assay is often performed in both serine-replete and serine-depleted media to determine if the anti-proliferative effect is dependent on the inhibition of de novo serine synthesis[10].

Materials:

  • Cancer cell line (e.g., Carney cells, which are dependent on serine synthesis in serine-free media)

  • Standard cell culture medium

  • Serine-free cell culture medium

  • This compound (Compound 18)

  • A reagent for measuring cell viability/proliferation (e.g., CellTiter-Glo®, resazurin, or direct cell counting)

  • 96-well cell culture plates

  • Plate reader or cell counter

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Replace the medium with either standard or serine-free medium containing serial dilutions of this compound or DMSO (vehicle control).

  • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • At the end of the incubation period, measure cell proliferation using a chosen method. For example, if using a luminescent viability assay, add the reagent and measure luminescence with a plate reader.

  • Normalize the proliferation of treated cells to that of the vehicle-treated control cells.

  • Plot the percentage of proliferation against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a well-characterized inhibitor of PHGDH with a clear mechanism of action. By targeting the NAD+ binding site of this key metabolic enzyme, it effectively shuts down the de novo serine synthesis pathway. This leads to a reduction in cancer cell proliferation, particularly in tumors that are dependent on this pathway. The data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound and other inhibitors of cancer metabolism.

References

The Discovery and Development of Z1609609733: A Technical Overview of a Novel PHGDH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Z1609609733, also known as Compound 18, is a potent and selective non-covalent inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH). PHGDH is a critical enzyme in the de novo serine synthesis pathway, which has been identified as a key metabolic dependency in various cancers. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data and experimental methodologies for researchers in oncology and drug development.

Discovery and Optimization

This compound was developed through a structure-based optimization of a series of indole (B1671886) amide compounds.[1] The research aimed to improve upon previously reported PHGDH inhibitors, which often suffered from low potency or undesirable mechanisms of action.[1] The development of this indole amide series represents a significant advancement in the field, yielding compounds with low nanomolar affinities for PHGDH in enzymatic assays.[1]

The discovery process involved iterative cycles of chemical synthesis and biological testing to enhance the binding affinity and cellular activity of the lead compounds. X-ray crystallography was instrumental in elucidating the binding mode of the indole amides to the NAD+ pocket of PHGDH, guiding the structure-based design efforts.[1]

Mechanism of Action

This compound acts as a competitive inhibitor at the NAD+ binding site of PHGDH.[1] By occupying this site, it prevents the binding of the natural cofactor NAD+, thereby inhibiting the enzymatic conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate. This is the first and rate-limiting step in the serine biosynthesis pathway. The inhibition is non-covalent and reversible.[2]

The serine synthesis pathway is a critical metabolic route that provides cancer cells with the necessary building blocks for proliferation, including amino acids for protein synthesis and one-carbon units for nucleotide and glutathione (B108866) synthesis.[2][3][4][5] By inhibiting PHGDH, this compound effectively abrogates de novo serine synthesis, leading to the depletion of downstream metabolites essential for cancer cell growth and survival.[1]

G cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway (SSP) cluster_downstream Downstream Pathways Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate PHGDH PHGDH 3-Phosphoglycerate->PHGDH NAD+ -> NADH 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate PHGDH->3-Phosphohydroxypyruvate PSAT1 PSAT1 3-Phosphohydroxypyruvate->PSAT1 Glutamate -> a-KG Phosphoserine Phosphoserine PSAT1->Phosphoserine PSPH PSPH Phosphoserine->PSPH Serine Serine PSPH->Serine Glycine (B1666218) Glycine Serine->Glycine Protein Synthesis Protein Synthesis Serine->Protein Synthesis One-Carbon Metabolism One-Carbon Metabolism Glycine->One-Carbon Metabolism Nucleotide Synthesis Nucleotide Synthesis One-Carbon Metabolism->Nucleotide Synthesis Glutathione Synthesis Glutathione Synthesis One-Carbon Metabolism->Glutathione Synthesis This compound This compound This compound->PHGDH Inhibition

Caption: Mechanism of action of this compound in the serine synthesis pathway.

Preclinical Data

A summary of the key preclinical data for this compound (Compound 18) is presented below.

ParameterValueReference
Target 3-Phosphoglycerate dehydrogenase (PHGDH)[1]
Mechanism Non-covalent, NAD+-competitive inhibitor[1][2]
Enzymatic IC50 1.46 µM[4]
Cellular Activity ~40% inhibition of serine synthesis at 0.1 µM[1]
Near complete inhibition of serine synthesis at 1 µM[1]
Cell Proliferation Almost completely abrogated Carney cancer cell proliferation[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. Below are summaries of the key methodologies used in the characterization of this compound.

PHGDH Enzymatic Assay

The inhibitory activity of this compound on PHGDH was determined using an in vitro enzymatic assay. The assay measures the production of NADH, a product of the PHGDH-catalyzed reaction, which is coupled to a secondary reaction that produces a fluorescent signal.

Protocol Outline:

  • Recombinant human PHGDH enzyme is incubated with the substrate 3-phosphoglycerate and the cofactor NAD+.

  • Test compounds, including this compound, are added at various concentrations.

  • The reaction is initiated and proceeds for a set time at a controlled temperature.

  • The amount of NADH produced is quantified by measuring the increase in fluorescence over time.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Serine Synthesis Assay (¹³C₆-Glucose Tracing)

To assess the effect of this compound on de novo serine synthesis in a cellular context, a stable isotope tracing method was employed.

Protocol Outline:

  • Cancer cells are cultured in a medium containing ¹³C-labeled glucose.

  • The cells are treated with this compound at various concentrations or a vehicle control.

  • After a defined incubation period, cellular metabolites are extracted.

  • The extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS) to measure the incorporation of ¹³C into serine and other downstream metabolites.

  • The percentage of labeled serine is calculated to determine the extent of inhibition of the de novo synthesis pathway.[1]

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cancer Cells Cancer Cells Culture in ¹³C₆-Glucose Medium Culture in ¹³C₆-Glucose Medium Cancer Cells->Culture in ¹³C₆-Glucose Medium Add this compound (various conc.) Add this compound (various conc.) Culture in ¹³C₆-Glucose Medium->Add this compound (various conc.) Incubate Incubate Add this compound (various conc.)->Incubate Metabolite Extraction Metabolite Extraction Incubate->Metabolite Extraction LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Quantify ¹³C-labeled Serine Quantify ¹³C-labeled Serine LC-MS Analysis->Quantify ¹³C-labeled Serine Determine Inhibition of Serine Synthesis Determine Inhibition of Serine Synthesis Quantify ¹³C-labeled Serine->Determine Inhibition of Serine Synthesis

Caption: Experimental workflow for the cellular serine synthesis assay.
Cell Proliferation Assay

The effect of this compound on cancer cell growth was evaluated using a standard cell proliferation assay.

Protocol Outline:

  • Cancer cells are seeded in multi-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of this compound or a vehicle control.

  • The cells are incubated for a period of several days.

  • Cell viability or proliferation is assessed using a colorimetric or fluorometric method (e.g., MTS or CellTiter-Glo assay).

  • The results are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50).[1]

Development Status and Future Directions

As of late 2025, this compound is a preclinical candidate that has demonstrated promising activity in vitro and in cellular models. There is no publicly available information regarding its advancement into in vivo efficacy studies or clinical trials. The development of potent and selective PHGDH inhibitors like this compound opens up new avenues for therapeutic intervention in cancers that are dependent on the serine synthesis pathway.

Future research will likely focus on:

  • In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models of cancer.

  • Pharmacokinetic and toxicological profiling: Assessing the drug-like properties and safety profile of the compound.

  • Biomarker discovery: Identifying patient populations most likely to respond to PHGDH inhibition.

The continued investigation of this compound and other PHGDH inhibitors holds the potential to deliver a novel class of targeted therapies for the treatment of cancer.

References

Preliminary In Vitro Efficacy of Z1609609733: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the preliminary in-vitro efficacy of the novel compound Z1609609733. Identified as a potent and selective inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway, this compound demonstrates significant potential as a therapeutic agent in cancers dependent on this metabolic pathway. This guide details the compound's mechanism of action, summarizes key quantitative efficacy data, outlines the experimental protocols used for its initial characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the increased bioenergetic and biosynthetic demands of rapid proliferation. The de novo serine synthesis pathway is a critical metabolic route that diverts glycolytic intermediates towards the production of serine and its downstream metabolites, which are essential for nucleotide, lipid, and protein synthesis, as well as for maintaining cellular redox balance. 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the first committed step in this pathway and is found to be overexpressed in various cancers, including melanoma and breast cancer, making it a compelling target for therapeutic intervention.

This compound (also referred to as Compound 18) is a novel, non-covalent, small molecule inhibitor of PHGDH.[1] This whitepaper consolidates the initial in vitro findings for this compound, providing a foundational resource for researchers and drug development professionals interested in its therapeutic potential.

Mechanism of Action

This compound exerts its biological effect by directly inhibiting the enzymatic activity of PHGDH. By targeting PHGDH, this compound blocks the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, thereby impeding the entire de novo serine synthesis pathway. In cancer cells that are highly dependent on this pathway for serine production, this inhibition leads to a depletion of intracellular serine pools, which in turn disrupts downstream anabolic processes and ultimately abrogates cell proliferation.[1]

Quantitative Efficacy Data

The in vitro potency of this compound has been evaluated through enzymatic and cellular assays. For comparative purposes, data for other known PHGDH inhibitors, NCT-503 and CBR-5884, are also presented.

CompoundTargetAssay TypeIC50 (Enzymatic)Cellular EfficacyReference
This compound (Compound 18) PHGDH Enzymatic 1.46 µM Abrogates cell proliferation in serine-free media [1]
NCT-503PHGDHEnzymatic2.5 µMEC50 = 8–16 µM in PHGDH-dependent cell lines[2]
CBR-5884PHGDHEnzymatic33 µMSelectively toxic to cancer cell lines with high serine biosynthetic activity[3]

Table 1: Comparative In Vitro Efficacy of PHGDH Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following sections describe the key experimental protocols employed in the initial characterization of this compound.

PHGDH Enzymatic Assay

The enzymatic activity of PHGDH and the inhibitory potential of this compound were assessed using a coupled-enzyme assay that monitors the production of NADH.

  • Principle: The PHGDH-catalyzed oxidation of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate is coupled to the reduction of NAD+ to NADH. The resulting NADH is then used by a diaphorase enzyme to reduce a non-fluorescent probe (resazurin) to a fluorescent product (resorufin), which can be measured over time.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 1 mM EDTA

    • Substrates: 3-phosphoglycerate (3-PG), NAD+

    • Coupling Enzymes: Diaphorase, Phosphoserine aminotransferase 1 (PSAT1) (to prevent product inhibition)

    • Detection Reagent: Resazurin

    • Test Compound: this compound dissolved in DMSO

  • Procedure:

    • Recombinant human PHGDH enzyme is pre-incubated with varying concentrations of this compound in the assay buffer in a 96-well plate.

    • The reaction is initiated by the addition of 3-PG and NAD+.

    • The fluorescence of resorufin (B1680543) is monitored kinetically at an excitation wavelength of 550 nm and an emission wavelength of 580 nm.

    • The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.

Cellular De Novo Serine Synthesis Assay

This assay quantifies the ability of this compound to inhibit serine synthesis within a cellular context using stable isotope tracing and mass spectrometry.

  • Principle: Cancer cells are cultured in a medium containing a stable isotope-labeled glucose (e.g., U-13C-glucose). The labeled carbon atoms are incorporated into serine through the de novo synthesis pathway. The amount of labeled serine is then quantified by mass spectrometry to determine the rate of synthesis.

  • Reagents:

    • Cell Culture Medium: Serine-free medium

    • Stable Isotope: U-13C-glucose

    • Test Compound: this compound

  • Procedure:

    • Cancer cells with high PHGDH expression are seeded in multi-well plates.

    • Cells are treated with varying concentrations of this compound for a defined period.

    • The medium is replaced with serine-free medium containing U-13C-glucose, and the cells are incubated to allow for the incorporation of the label.

    • Cellular metabolites are extracted.

    • The extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS) to measure the levels of 13C-labeled serine (M+3 serine).

    • The percentage of labeled serine relative to the total serine pool is calculated to assess the inhibition of de novo synthesis.

Cell Proliferation Assay

The effect of this compound on the growth of cancer cells is determined using a standard cell viability assay.

  • Principle: The proliferation of cancer cells is assessed in both serine-replete and serine-depleted media to determine the dependence on de novo serine synthesis. Cell viability is measured using a colorimetric assay such as the MTT or crystal violet assay.

  • Reagents:

    • Cell Culture Medium: With and without serine

    • Test Compound: this compound

    • Detection Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Crystal Violet

  • Procedure:

    • PHGDH-dependent cancer cells are plated in 96-well plates in both complete and serine-free media.

    • Cells are treated with a dose range of this compound.

    • The plates are incubated for a period of several days to allow for cell proliferation.

    • At the end of the incubation period, the detection reagent (e.g., MTT) is added to each well.

    • After a further incubation, the resulting formazan (B1609692) crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm for MTT).

    • The absorbance values are used to calculate the percentage of cell growth inhibition, and GI50 values are determined.

Visualizations: Pathways and Workflows

Serine Biosynthesis and Glycolysis Pathway

The following diagram illustrates the central role of PHGDH in diverting a key glycolytic intermediate towards the de novo synthesis of serine.

Serine_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway Glucose Glucose G3P Glyceraldehyde-3-P Glucose->G3P ThreePG 3-Phosphoglycerate G3P->ThreePG Pyruvate Pyruvate ThreePG->Pyruvate PHGDH PHGDH ThreePG->PHGDH NAD+ -> NADH PHP 3-Phosphohydroxypyruvate ThreePS 3-Phosphoserine PHP->ThreePS PSAT1 PSAT1 PHP->PSAT1 Serine Serine ThreePS->Serine PSPH PSPH ThreePS->PSPH PHGDH->PHP This compound This compound This compound->PHGDH PSAT1->ThreePS PSPH->Serine

Caption: The role of PHGDH in the de novo serine synthesis pathway.

Experimental Workflow for In Vitro Efficacy Testing

The logical flow for assessing the in vitro efficacy of a PHGDH inhibitor like this compound is depicted below.

Experimental_Workflow cluster_enzymatic Enzymatic Level cluster_cellular Cellular Level enzymatic_assay PHGDH Enzymatic Assay ic50_determination Determine Enzymatic IC50 enzymatic_assay->ic50_determination serine_synthesis_assay De Novo Serine Synthesis Assay ic50_determination->serine_synthesis_assay serine_synthesis_inhibition Quantify Serine Synthesis Inhibition serine_synthesis_assay->serine_synthesis_inhibition cell_proliferation_assay Cell Proliferation Assay gi50_determination Determine GI50 cell_proliferation_assay->gi50_determination serine_synthesis_inhibition->cell_proliferation_assay evaluation Evaluate In Vitro Efficacy gi50_determination->evaluation start Start: PHGDH Inhibitor (this compound) start->enzymatic_assay

Caption: Workflow for in vitro testing of PHGDH inhibitors.

Logical Relationship of Inhibitor Potency

The relationship between enzymatic inhibition and cellular effects is a key aspect of drug development. The following diagram illustrates this logical connection.

Potency_Relationship enzymatic_inhibition Enzymatic Inhibition (Low IC50) serine_synthesis_block Blockade of De Novo Serine Synthesis enzymatic_inhibition->serine_synthesis_block leads to proliferation_abrogation Abrogation of Cancer Cell Proliferation serine_synthesis_block->proliferation_abrogation results in therapeutic_potential Therapeutic Potential proliferation_abrogation->therapeutic_potential indicates

Caption: Logical flow from enzymatic inhibition to therapeutic potential.

Conclusion

The preliminary in vitro data for this compound strongly support its role as a potent inhibitor of PHGDH. Its ability to disrupt de novo serine synthesis and consequently inhibit the proliferation of cancer cells highlights its potential as a valuable tool for cancer research and a promising lead for the development of novel anticancer therapies. Further investigation, including in vivo efficacy studies and comprehensive safety profiling, is warranted to fully elucidate the therapeutic utility of this compound.

References

Unveiling the Therapeutic Potential of Z1609609733: A Technical Guide to Targeting PHGDH in Cancer Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z1609609733, also identified as Compound 18, is a potent and selective non-covalent inhibitor of 3-Phosphoglycerate (B1209933) dehydrogenase (PHGDH). As the rate-limiting enzyme in the de novo serine biosynthesis pathway, PHGDH represents a critical node in cancer cell metabolism, supporting rapid proliferation and survival. This technical guide delineates the therapeutic potential of this compound by providing a comprehensive overview of its primary target, mechanism of action, and the downstream consequences of its inhibitory activity. Detailed experimental protocols for assessing its efficacy are provided, alongside a quantitative summary of its performance. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the scientific rationale for targeting PHGDH with this compound.

Introduction: The Rationale for Targeting PHGDH in Oncology

Cancer cells exhibit profound metabolic reprogramming to fuel their relentless growth and proliferation. One of the key metabolic alterations is the upregulation of the de novo serine biosynthesis pathway.[1][2] Serine, a non-essential amino acid, is not only a fundamental building block for proteins but also a crucial precursor for the synthesis of nucleotides, lipids, and other amino acids.[3] Moreover, serine metabolism plays a vital role in maintaining cellular redox balance, a critical aspect of cancer cell survival under oxidative stress.[4]

The first and rate-limiting enzyme in this pathway is 3-Phosphoglycerate dehydrogenase (PHGDH), which catalyzes the oxidation of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.[5] Elevated expression of PHGDH is a hallmark of various cancers, including breast cancer, melanoma, and lung cancer, and often correlates with poor prognosis.[6][7] This dependency of cancer cells on PHGDH for serine production presents a promising therapeutic window for targeted intervention. This compound has emerged as a specific inhibitor of PHGDH, offering a tool to probe and potentially abrogate this metabolic vulnerability.[5][8]

This compound: A Profile of a PHGDH Inhibitor

This compound is a member of an indole (B1671886) amide series of compounds designed to inhibit human PHGDH.[8] Its mechanism of action is characterized by its non-covalent binding to the NAD+ pocket of the enzyme, thereby preventing the catalytic conversion of its substrate.[8][9] This targeted inhibition effectively shuts down the de novo serine synthesis pathway, leading to a state of serine starvation in cancer cells that are highly dependent on this pathway. The consequence is a significant reduction in cancer cell proliferation.[5][8]

Quantitative Data Summary

The inhibitory potency of this compound against PHGDH has been quantitatively assessed through various enzymatic and cellular assays. The following table summarizes the key performance metrics.

ParameterValueReference
IC50 (Enzymatic Assay) 1.46 µM[5]
Cellular Inhibition of de novo Serine Synthesis Low micromolar to sub-micromolar activity[8][9]
Effect on Cancer Cell Proliferation Complete abrogation in serine-free media[5]

Signaling Pathways and Mechanisms of Action

The therapeutic effect of this compound is rooted in its ability to disrupt the metabolic flux downstream of PHGDH. The following diagrams illustrate the targeted pathway and the broader implications of PHGDH inhibition.

cluster_glycolysis Glycolysis cluster_serine_synthesis De Novo Serine Synthesis Pathway cluster_inhibitor Inhibition cluster_downstream Downstream Effects Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate PHGDH PHGDH 3-Phosphoglycerate->PHGDH Substrate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate PHGDH->3-Phosphohydroxypyruvate Catalysis Serine Serine 3-Phosphohydroxypyruvate->Serine PSAT1, PSPH Nucleotide Synthesis Nucleotide Synthesis Serine->Nucleotide Synthesis Protein Synthesis Protein Synthesis Serine->Protein Synthesis Redox Balance Redox Balance Serine->Redox Balance This compound This compound This compound->PHGDH Inhibition

Figure 1: Inhibition of the De Novo Serine Synthesis Pathway by this compound.

Recent studies have also uncovered non-canonical, non-metabolic roles of PHGDH that could be therapeutically relevant. For instance, PHGDH has been shown to translocate to the nucleus and regulate gene expression, impacting immune cell polarization in the tumor microenvironment.[10] Furthermore, it can influence mitochondrial translation and tumor progression independent of its enzymatic activity.[11]

This compound This compound PHGDH Inhibition PHGDH Inhibition This compound->PHGDH Inhibition Serine Depletion Serine Depletion PHGDH Inhibition->Serine Depletion Reduced Proliferation Reduced Proliferation Serine Depletion->Reduced Proliferation Apoptosis Apoptosis Serine Depletion->Apoptosis Altered Redox Balance Altered Redox Balance Serine Depletion->Altered Redox Balance Impaired Nucleotide Synthesis Impaired Nucleotide Synthesis Serine Depletion->Impaired Nucleotide Synthesis cluster_enzymatic PHGDH Enzymatic Assay Workflow cluster_cellular Cellular Proliferation Assay Workflow Compound Dilution Compound Dilution Enzyme Incubation Enzyme Incubation Compound Dilution->Enzyme Incubation Substrate Addition Substrate Addition Enzyme Incubation->Substrate Addition Fluorescence Reading Fluorescence Reading Substrate Addition->Fluorescence Reading IC50 Calculation IC50 Calculation Fluorescence Reading->IC50 Calculation Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (72h) Incubation (72h) Compound Treatment->Incubation (72h) Viability Measurement Viability Measurement Incubation (72h)->Viability Measurement GI50 Calculation GI50 Calculation Viability Measurement->GI50 Calculation

References

The Impact of Z1609609733 on Cell Proliferation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Z1609609733, a potent and selective inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), and its consequential impact on cell proliferation pathways. This compound has emerged as a significant tool in cancer metabolism research, offering a clear mechanism to probe the reliance of cancer cells on the de novo serine synthesis pathway.

Core Mechanism of Action: Inhibition of PHGDH

This compound is a non-covalent inhibitor of 3-Phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the serine biosynthesis pathway.[1][2][3][4] It exerts its inhibitory effect by binding to the NAD+ pocket of PHGDH.[1][2] This targeted action blocks the conversion of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in serine synthesis.[5][6] The inhibition of this crucial step leads to a significant reduction in the downstream production of serine and its derivatives, which are essential for various cellular processes that fuel rapid cell growth.

Impact on Cell Proliferation Pathways

The primary consequence of PHGDH inhibition by this compound is the abrogation of de novo serine synthesis.[1][2][3][4] Serine is not only a fundamental building block for proteins but also a precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine, as well as nucleotides and lipids, all of which are critical for proliferating cells.[5][6][7]

By disrupting the serine synthesis pathway, this compound effectively starves cancer cells of these essential macromolecules, leading to a complete halt in cell proliferation, particularly in cancer cells that exhibit high levels of PHGDH expression.[1][2][5][7] Furthermore, the inhibition of PHGDH has been shown to affect downstream signaling pathways. For instance, a decrease in serine synthesis can lead to reduced mTORC1 signaling, a key regulator of cell growth and proliferation.[7][8]

Recent studies suggest that the anti-proliferative effects of PHGDH inhibitors like this compound may not be solely due to the depletion of serine. The inhibition can also lead to the disruption of other metabolic pathways, and the supplementation with downstream metabolites like α-ketoglutarate only partially reverses the inhibitory effects on cell proliferation.[9][10]

Quantitative Data

The following table summarizes the key quantitative data related to the inhibitory activity of the indole (B1671886) amide series of PHGDH inhibitors, to which this compound belongs.

Compound ClassTargetIC50 (μM)Effect on Cell ProliferationReference
Indole Amides (e.g., this compound)Human PHGDH1.46Complete abrogation in serine-free media[1][2]

Signaling Pathway Diagram

G cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway cluster_proliferation Cell Proliferation Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate multiple steps PHGDH PHGDH 3-Phosphoglycerate->PHGDH 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate NAD+ -> NADH PHGDH->3-Phosphohydroxypyruvate Serine Serine 3-Phosphohydroxypyruvate->Serine PSAT1, PSPH Glycine Glycine Serine->Glycine Nucleotides Nucleotides Serine->Nucleotides Lipids Lipids Serine->Lipids Cell_Growth Cell Growth & Proliferation Glycine->Cell_Growth Nucleotides->Cell_Growth Lipids->Cell_Growth This compound This compound This compound->PHGDH Inhibition

Caption: Inhibition of PHGDH by this compound in the Serine Synthesis Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

PHGDH Enzymatic Assay

This assay measures the activity of PHGDH by monitoring the production of NADH.

Principle: PHGDH catalyzes the oxidation of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, which is coupled with the reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm. A coupled assay using diaphorase can also be employed to link NADH production to the generation of a fluorescent signal for enhanced sensitivity.[2][6]

Materials:

  • Recombinant human PHGDH enzyme

  • 3-Phosphoglycerate (substrate)

  • NAD+ (cofactor)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well microplate

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD+, and 3-PG.

  • Add the PHGDH enzyme to initiate the reaction.

  • To test for inhibition, pre-incubate the enzyme with this compound for a specified time before adding the substrate.

  • Monitor the increase in absorbance at 340 nm (for NADH) or fluorescence in a kinetic mode.

  • Calculate the initial reaction rates and determine the IC50 value for this compound.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess cell viability and proliferation.[11][12][13]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., with high PHGDH expression)

  • Complete cell culture medium

  • Serine-free cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium (complete or serine-free) containing various concentrations of this compound.

  • Incubate the cells for a desired period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Experimental Workflow Diagram

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed cells in 96-well plate Adherence Allow cells to adhere overnight Seed_Cells->Adherence Add_Compound Add this compound at various concentrations Adherence->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Data_Analysis Data_Analysis Read_Absorbance->Data_Analysis Calculate % viability

References

The Cutting Edge of Cancer Metabolism: A Technical Guide to PHGDH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of cancer metabolism has identified novel therapeutic targets that exploit the unique metabolic dependencies of tumor cells. One such target is 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. Upregulated in a variety of cancers, PHGDH plays a pivotal role in providing the building blocks for cell proliferation. This technical guide provides a comprehensive review of the current literature on PHGDH inhibitors, with a special focus on the emerging compound Z1609609733, and offers detailed insights into the experimental validation of these targeted therapies.

Introduction to PHGDH Inhibition

Phosphoglycerate dehydrogenase catalyzes the conversion of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in the serine synthesis pathway. This pathway is crucial for cancer cells, as it fuels the production of not only the non-essential amino acid serine but also a host of other critical macromolecules, including nucleotides, lipids, and proteins. Consequently, inhibiting PHGDH presents a promising strategy to selectively starve cancer cells of these essential components, thereby impeding their growth and proliferation. A growing number of small molecule inhibitors targeting PHGDH have been developed and are under investigation.

Quantitative Data on PHGDH Inhibitors

The following tables summarize the in vitro and cell-based potency of several key PHGDH inhibitors, including this compound.

Table 1: In Vitro Enzymatic Inhibition of PHGDH

CompoundTypeIC50 (µM)Notes
This compound (Compound 18) Non-covalent1.46[1]-
NCT-503 Non-competitive2.5 ± 0.6[2]Improved solubility and in vivo characteristics over NCT-502.[3]
CBR-5884 Non-competitive33 ± 12[2]Time-dependent onset of inhibition.[2]
BI-4924 Not specifiedSingle-digit nM potencyOptimized from a ~100 µM hit.[4]
PKUMDL-WQ-2101 Allosteric28.1 ± 1.3[2]-

Table 2: Cell-Based Efficacy of PHGDH Inhibitors

CompoundCell LineAssay TypeEC50 (µM)Notes
NCT-503 MDA-MB-468 (PHGDH-dependent)Cell Viability8–16[5]Selectively toxic to PHGDH-dependent cell lines.[5]
NCT-503 BT-20 (PHGDH-dependent)Cell Viability8–16[5]-
NCT-503 HCC70 (PHGDH-dependent)Cell Viability8–16[5]-
PKUMDL-WQ-2101 MDA-MB-468 (PHGDH-dependent)Cell Viability7.70[2]-
PKUMDL-WQ-2101 HCC70 (PHGDH-dependent)Cell Viability10.8[2]-
PKUMDL-WQ-2201 MDA-MB-468 (PHGDH-dependent)Cell Viability6.90[2]-
PKUMDL-WQ-2201 HCC70 (PHGDH-dependent)Cell Viability10.0[2]-
Chicoric Acid MGC-803 (PHGDH-expressing)MTT AssayNot specifiedShowed selective cytotoxicity towards PHGDH-expressing gastric cancer cell lines.[6]
Chicoric Acid SGC-7901 (PHGDH-expressing)MTT AssayNot specifiedShowed selective cytotoxicity towards PHGDH-expressing gastric cancer cell lines.[6]

Key Experimental Protocols

Accurate and reproducible experimental methodologies are critical for the evaluation of PHGDH inhibitors. Below are detailed protocols for key assays cited in the literature.

PHGDH Enzymatic Activity Assay (Colorimetric)

This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH, which is coupled to a colorimetric reporter.

Materials:

  • PHGDH Assay Buffer

  • PHGDH Substrate (3-phosphoglycerate)

  • NAD+

  • PHGDH Developer (containing a probe and diaphorase)

  • Purified PHGDH enzyme or cell lysate

  • 96-well clear plate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation: Prepare all reagents, samples, and standards as per the manufacturer's instructions. A typical reaction mix includes PHGDH Assay Buffer, PHGDH Substrate, and NAD+.

  • Sample Preparation: For cell lysates, homogenize cells or tissue in PHGDH Assay Buffer on ice. Centrifuge to remove insoluble material.

  • Assay Protocol: a. Add 2-50 µL of the sample (enzyme or lysate) to a 96-well plate. Adjust the final volume to 50 µL with PHGDH Assay Buffer. b. For inhibitor screening, pre-incubate the enzyme with the inhibitor for a desired period. c. Prepare a master reaction mix containing PHGDH Assay Buffer, PHGDH Substrate, NAD+, and PHGDH Developer. d. Add 50 µL of the reaction mix to each well. e. Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.

  • Data Analysis: The rate of increase in absorbance at 450 nm is proportional to the PHGDH activity. For inhibitor studies, calculate the percent inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (Sulforhodamine B - SRB)

The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.

Materials:

  • Cells in culture

  • 96-well flat-bottom plate

  • Fixative Reagent (e.g., 10% trichloroacetic acid)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Wash Solution (1% acetic acid)

  • SRB Solubilization Buffer (e.g., 10 mM Tris base solution)

  • Microplate reader capable of measuring absorbance at ~565 nm

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000–20,000 cells/well in 200 µL of culture medium.[7]

  • Compound Treatment: Add various concentrations of the PHGDH inhibitor to the wells and incubate for an appropriate period (e.g., 72 hours).[7]

  • Cell Fixation: Gently add 100 µL of cold Fixative Reagent to each well and incubate for 1 hour at 4°C.[8]

  • Washing: Wash the wells four times with 200 µL/well of Wash Solution and allow the plates to air dry.[8]

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 200 µL/well of Wash Solution to remove unbound dye.

  • Solubilization: Add 200 µL of SRB Solubilization Buffer to each well.

  • Measurement: Shake the plate for 5-10 minutes and read the absorbance at 565 nm.

  • Data Analysis: The absorbance is directly proportional to the cell number. Calculate the percentage of cell viability relative to a vehicle control and determine the EC50 value from a dose-response curve.

XTT Cell Viability Assay

The XTT assay is another colorimetric method that measures cell viability based on the metabolic activity of the cells.

Materials:

  • Cells in culture

  • 96-well plate

  • XTT Reagent

  • Electron Coupling Reagent

  • Microplate reader capable of measuring absorbance at 450 nm and 660 nm

Procedure:

  • Cell Plating and Treatment: Seed cells in a 96-well plate and treat with the inhibitor as described for the SRB assay.[9]

  • Reagent Preparation: Prepare the XTT working solution by mixing the XTT Reagent and the Electron Coupling Reagent.[9]

  • Assay Protocol: a. Add 70 µL of the freshly prepared XTT working solution to each well.[9] b. Incubate the plate at 37°C in a CO2 incubator for 4 hours.[9]

  • Measurement: Read the absorbance at 450 nm and a reference wavelength of 660 nm.[9]

  • Data Analysis: The absorbance at 450 nm (with background subtraction at 660 nm) is proportional to the number of viable, metabolically active cells. Calculate the percentage of cell viability and the EC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in PHGDH inhibition is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.

PHGDH Signaling and its Interplay with mTORC1

PHGDH sits (B43327) at a critical node in cellular metabolism. Its inhibition not only depletes serine but also has downstream effects on other pathways, including the mTORC1 signaling cascade.[10][11] Inhibition of PHGDH can lead to the accumulation of certain metabolites that, in turn, activate mTORC1 as a pro-survival response.[12][13]

PHGDH_mTORC1_Pathway Glucose Glucose Three_PG 3-Phosphoglycerate Glucose->Three_PG PHGDH PHGDH Three_PG->PHGDH Serine Serine PHGDH->Serine Metabolites Metabolite Accumulation PHGDH->Metabolites Nucleotides Nucleotides Serine->Nucleotides Proteins Proteins Serine->Proteins Lipids Lipids Serine->Lipids Cell_Proliferation Cell Proliferation Nucleotides->Cell_Proliferation Proteins->Cell_Proliferation Lipids->Cell_Proliferation Inhibitor PHGDH Inhibitor (e.g., this compound) Inhibitor->PHGDH Inhibitor->Metabolites leads to mTORC1 mTORC1 (Pro-survival) Metabolites->mTORC1 activates mTORC1->Cell_Proliferation promotes

Caption: PHGDH inhibition blocks serine synthesis, impacting downstream macromolecule production and cell proliferation.

Experimental Workflow for PHGDH Inhibitor Evaluation

A systematic workflow is essential for the preclinical evaluation of novel PHGDH inhibitors. This involves a tiered approach, starting from in vitro enzyme assays and progressing to cell-based and in vivo models.

Experimental_Workflow Start Start: Identify Potential Inhibitors Enzyme_Assay In Vitro PHGDH Enzymatic Assay Start->Enzyme_Assay IC50_Det Determine IC50 Enzyme_Assay->IC50_Det Cell_Viability Cell-Based Viability Assays (SRB, XTT) IC50_Det->Cell_Viability Potent Inhibitors EC50_Det Determine EC50 in PHGDH-dependent vs -independent cell lines Cell_Viability->EC50_Det Target_Engagement Cellular Target Engagement (e.g., Serine Synthesis Assay) EC50_Det->Target_Engagement Selective Compounds In_Vivo In Vivo Xenograft Tumor Models Target_Engagement->In_Vivo Efficacy Evaluate Anti-Tumor Efficacy In_Vivo->Efficacy End Lead Candidate Efficacy->End

Caption: A streamlined workflow for the preclinical assessment of PHGDH inhibitors.

Conclusion

The development of PHGDH inhibitors represents a promising avenue for targeted cancer therapy. Compounds like this compound and others have demonstrated potent and selective inhibition of PHGDH, leading to the suppression of cancer cell proliferation. The detailed experimental protocols and a clear understanding of the underlying signaling pathways, as outlined in this guide, are essential for the continued advancement of this therapeutic strategy. Future research will likely focus on optimizing the in vivo efficacy and safety profiles of these inhibitors and exploring their potential in combination with other anti-cancer agents.

References

Methodological & Application

Determining the Optimal Concentration of Z1609609733 for Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides detailed protocols and application notes for determining the optimal concentration of Z1609609733, a non-covalent inhibitor of 3-Phosphoglycerate (B1209933) dehydrogenase (PHGDH), for use in various in vitro assays. This compound has an IC50 of 1.46 μM and is a key compound in cancer research for its role in inhibiting serine synthesis and cell proliferation.[1]

Introduction to this compound and PHGDH

This compound is a potent and selective inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. This pathway is a critical component of cancer metabolism, providing the necessary building blocks for nucleotide synthesis, redox balance, and cell growth.[2][3][4] In many cancers, PHGDH is overexpressed, making it a promising target for therapeutic intervention.[2][5][6] Determining the optimal concentration of this compound is crucial for obtaining accurate and reproducible results in assays designed to study its effects on cancer cells. The most potent indole (B1671886) amide compounds, including this compound, have been shown to inhibit de novo serine synthesis in cellular assays with low micromolar to sub-micromolar activities and can halt the proliferation of cancer cells in media lacking serine.[7][8][9][10]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of various PHGDH inhibitors, providing a comparative reference for this compound.

InhibitorTargetIC50 (μM) - Enzymatic AssayCell-Based Assay EC50 (μM)Cell LineReference
This compound PHGDH 1.46 Low μM to sub-μM Cancer cell lines [1][7]
OridoninPHGDH0.48 ± 0.022.49 ± 0.56MDA-MB-468[11]
CBR-5884PHGDH33 ± 1221.99 ± 0.58MDA-MB-468[4][8]
NCT-503PHGDH2.5 ± 0.68 - 16PHGDH-dependent cell lines[8][12][13]
BI-4916PHGDH-18.24 ± 1.06MDA-MB-468[11]

Signaling Pathway: Serine Biosynthesis

The diagram below illustrates the serine biosynthesis pathway, highlighting the central role of PHGDH. This compound inhibits PHGDH, thereby blocking the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate.

Serine_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway 3-Phosphoglycerate 3-Phosphoglycerate PHGDH PHGDH 3-Phosphoglycerate->PHGDH NAD+ -> NADH 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate PHGDH->3-Phosphohydroxypyruvate PSAT1 PSAT1 3-Phosphohydroxypyruvate->PSAT1 Glutamate -> α-Ketoglutarate Phosphoserine Phosphoserine PSAT1->Phosphoserine PSPH PSPH Phosphoserine->PSPH H2O -> Pi Serine Serine PSPH->Serine This compound This compound This compound->PHGDH Inhibition

Caption: Serine Biosynthesis Pathway and the inhibitory action of this compound on PHGDH.

Experimental Protocols

To determine the optimal concentration of this compound for your specific assay, it is recommended to perform a dose-response analysis using both a cell-based assay and an enzyme activity assay.

Protocol 1: Cell Viability Assay (SRB Assay)

This protocol is designed to determine the effect of this compound on the proliferation of cancer cells.

Workflow Diagram:

Cell_Viability_Workflow A 1. Seed Cells (e.g., MDA-MB-468) in 96-well plates B 2. Incubate (24 hours) A->B C 3. Treat with this compound (serial dilutions, e.g., 0.1 - 100 µM) B->C D 4. Incubate (72 hours) C->D E 5. Fix cells (Trichloroacetic Acid) D->E F 6. Stain with SRB E->F G 7. Solubilize stain (Tris base) F->G H 8. Measure Absorbance (510 nm) G->H I 9. Analyze Data (Calculate IC50) H->I

Caption: Experimental workflow for determining the IC50 of this compound using an SRB assay.

Materials:

  • PHGDH-dependent cancer cell line (e.g., MDA-MB-468)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. A suggested starting range is from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plates for 72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log concentration of this compound to determine the IC50 value.

Protocol 2: In Vitro PHGDH Enzyme Inhibition Assay

This protocol measures the direct inhibitory effect of this compound on PHGDH enzyme activity.

Workflow Diagram:

Enzyme_Assay_Workflow A 1. Prepare Reaction Mixture (Buffer, NAD+, Resazurin (B115843), Diaphorase) B 2. Add this compound (serial dilutions) A->B C 3. Add PHGDH Enzyme B->C D 4. Pre-incubate C->D E 5. Initiate Reaction (add 3-PG) D->E F 6. Monitor Fluorescence (Ex 544 nm / Em 590 nm) E->F G 7. Analyze Data (Calculate IC50) F->G

Caption: Experimental workflow for determining the IC50 of this compound in an enzyme inhibition assay.

Materials:

  • Recombinant human PHGDH enzyme

  • This compound stock solution

  • Assay buffer (e.g., 30 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • 3-Phosphoglycerate (3-PG)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Resazurin

  • Diaphorase

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, 20 µM NAD+, 0.1 mM resazurin, and 0.0001 units of diaphorase per 100 µL reaction.

  • Inhibitor Addition: Add serial dilutions of this compound to the wells of a 96-well plate.

  • Enzyme Addition: Add purified PHGDH enzyme (e.g., 200 nM final concentration) to each well.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 2 hours) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 3-PG (e.g., 0.1 mM final concentration).

  • Fluorescence Measurement: Immediately measure the fluorescence (Excitation 544 nm / Emission 590 nm) over time using a plate reader. The production of NADH by PHGDH is coupled to the reduction of resazurin to the fluorescent resorufin (B1680543) by diaphorase.

  • Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.[11]

Conclusion

The optimal concentration of this compound will vary depending on the specific cell line, assay type, and experimental conditions. It is imperative to perform a dose-response curve for each new experimental setup. The protocols provided herein offer a robust framework for determining the effective concentration range of this compound for both cell-based and enzymatic assays, enabling researchers to confidently investigate its role as a PHGDH inhibitor in cancer metabolism.

References

Application Notes and Protocols for Z1609609733, a PHGDH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation and use of Z1609609733, a potent, non-covalent inhibitor of 3-Phosphoglycerate Dehydrogenase (PHGDH). This document includes a step-by-step protocol for solution preparation, experimental use, and a summary of its key biological activities.

Introduction to this compound

This compound, also referred to as Compound 18 in associated literature, is a selective inhibitor of the metabolic enzyme 3-Phosphoglycerate Dehydrogenase (PHGDH). PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is often upregulated in various cancers to support rapid cell growth and proliferation. By inhibiting PHGDH, this compound effectively blocks the synthesis of serine, thereby impeding cancer cell metabolism and growth.

Quantitative Data Summary

The key quantitative parameters for this compound are summarized in the table below for easy reference.

ParameterValueReference
Chemical Formula C₃₀H₂₇Cl₂N₃O₆--INVALID-LINK--
Molecular Weight 596.46 g/mol --INVALID-LINK--
CAS Number 2375374-15-3--INVALID-LINK--
IC₅₀ (PHGDH) 1.46 µM--INVALID-LINK--

Experimental Protocols

Preparation of this compound Stock Solution

This protocol details the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). It is crucial to use high-purity, anhydrous DMSO suitable for cell culture applications.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:

      • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 0.010 mol/L x 0.001 L x 596.46 g/mol = 0.0059646 g = 5.96 mg

    • Therefore, weigh out approximately 5.96 mg of this compound powder.

  • Dissolving the compound:

    • Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be applied if dissolution is slow, but avoid excessive heat.

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, the stock solution is expected to be stable for several months.

Preparation of Working Solutions for Cell Culture

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution in 1 mL of medium:

    • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mix the working solution gently by pipetting up and down before adding it to your cell culture plates.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% (v/v), to avoid cytotoxicity.

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Signaling Pathway and Experimental Workflow

PHGDH Signaling Pathway

The following diagram illustrates the central role of PHGDH in the de novo serine biosynthesis pathway and its downstream effects on cellular processes that are critical for cancer cell proliferation.

PHGDH_Signaling_Pathway Glucose Glucose Three_PG 3-Phosphoglycerate (3-PG) Glucose->Three_PG Glycolysis PHGDH PHGDH Three_PG->PHGDH Three_PHP 3-Phosphohydroxypyruvate (3-PHP) PSAT1 PSAT1 Three_PHP->PSAT1 Three_PS 3-Phosphoserine (3-PS) PSPH PSPH Three_PS->PSPH Serine Serine Nucleotide_Synthesis Nucleotide Synthesis Serine->Nucleotide_Synthesis Lipid_Synthesis Lipid Synthesis Serine->Lipid_Synthesis Redox_Homeostasis Redox Homeostasis (Glutathione) Serine->Redox_Homeostasis mTORC1_Signaling mTORC1 Signaling Serine->mTORC1_Signaling PHGDH->Three_PHP PSAT1->Three_PS PSPH->Serine This compound This compound This compound->PHGDH Cell_Proliferation Cell Proliferation and Growth Nucleotide_Synthesis->Cell_Proliferation Lipid_Synthesis->Cell_Proliferation Redox_Homeostasis->Cell_Proliferation mTORC1_Signaling->Cell_Proliferation

Caption: The PHGDH signaling pathway, illustrating the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

This diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay.

Experimental_Workflow start Start prep Prepare this compound Stock and Working Solutions start->prep treat Treat Cells with this compound (and Vehicle Control) prep->treat seed Seed Cancer Cells in Culture Plates seed->treat incubate Incubate for a Defined Period (e.g., 24-72h) treat->incubate assay Perform Cellular Assays incubate->assay prolif Proliferation Assay (e.g., MTT, Cell Counting) assay->prolif serine Serine Synthesis Assay (Metabolomics) assay->serine apoptosis Apoptosis Assay (e.g., Annexin V) assay->apoptosis data Data Analysis prolif->data serine->data apoptosis->data end End data->end

Caption: A typical experimental workflow for evaluating the effects of this compound on cancer cells.

Application Notes and Protocols for Z1609609733 in the Study of Serine Metabolism in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z1609609733 is a potent and specific non-covalent inhibitor of 3-Phosphoglycerate Dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1] With an IC50 of 1.46 μM, this compound offers a valuable pharmacological tool to investigate the role of serine metabolism in various physiological and pathological states.[1] Dysregulation of serine metabolism has been increasingly implicated in the pathogenesis of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, making this compound a key compound for elucidating disease mechanisms and exploring novel therapeutic strategies.[2][3][4][5]

Serine and its downstream metabolites are crucial for neuronal health, playing vital roles in neurotransmission, nucleotide synthesis, and redox balance.[2][4] Altered serine levels have been observed in the brains of patients with neurodegenerative diseases, suggesting that targeting PHGDH could be a viable therapeutic approach.[2][6] These application notes provide detailed protocols for utilizing this compound to study serine metabolism in the context of neurological disorders.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and other relevant inhibitors of PHGDH.

CompoundTargetIC50Mechanism of ActionReference
This compound PHGDH 1.46 μM Non-covalent inhibitor [1]
CBR-5884PHGDH33 μMSelective inhibitor[7]
NCT-503PHGDHNot specifiedSmall-molecule inhibitor[8][9]

Signaling Pathway

The de novo serine biosynthesis pathway is a critical metabolic route originating from glycolysis. PHGDH catalyzes the first committed step in this pathway.

Serine_Biosynthesis_Pathway cluster_serine_synthesis De Novo Serine Synthesis 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate NAD+ -> NADH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine Glutamate -> α-KG L-Serine L-Serine Phosphoserine->L-Serine H2O -> Pi This compound This compound PHGDH PHGDH This compound->PHGDH PSAT1 PSAT1 PSPH PSPH

Caption: Inhibition of PHGDH by this compound in the de novo serine biosynthesis pathway.

Experimental Protocols

Protocol 1: In Vitro PHGDH Enzyme Activity Assay

This protocol is designed to determine the inhibitory effect of this compound on PHGDH activity using a colorimetric assay.[10][11][12][13]

Materials:

  • Recombinant human PHGDH protein

  • This compound

  • PHGDH Assay Buffer

  • 3-Phosphoglycerate (3-PG) substrate

  • NAD+

  • PHGDH Developer (containing diaphorase and a probe)

  • 96-well clear flat-bottom plates

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in PHGDH Assay Buffer.

    • Prepare a solution of recombinant PHGDH in chilled PHGDH Assay Buffer.

    • Prepare the Reaction Mix containing PHGDH Assay Buffer, PHGDH Developer, and 3-PG substrate.

    • Prepare the Background Control Mix containing PHGDH Assay Buffer and PHGDH Developer (without 3-PG).

  • Assay Protocol:

    • Add 2-50 µL of the this compound dilutions to the appropriate wells of the 96-well plate.

    • Add a vehicle control (DMSO) to control wells.

    • Add 5-20 µL of the PHGDH enzyme solution to all wells except the background control wells.

    • Adjust the volume in all wells to 50 µL with PHGDH Assay Buffer.

    • Add 50 µL of the Reaction Mix to the sample wells and 50 µL of the Background Control Mix to the background control wells.

    • Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction for each concentration of this compound.

    • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

PHGDH_Assay_Workflow Prepare_Reagents Prepare Reagents (this compound dilutions, Enzyme, Reaction Mix) Add_Inhibitor Add this compound dilutions to 96-well plate Prepare_Reagents->Add_Inhibitor Add_Enzyme Add PHGDH Enzyme Add_Inhibitor->Add_Enzyme Add_Reaction_Mix Add Reaction Mix (contains substrate) Add_Enzyme->Add_Reaction_Mix Measure_Absorbance Measure Absorbance at 450 nm (Kinetic) Add_Reaction_Mix->Measure_Absorbance Analyze_Data Calculate Reaction Rates and IC50 Measure_Absorbance->Analyze_Data

Caption: Workflow for the in vitro PHGDH enzyme activity assay.

Protocol 2: Measurement of Cellular Serine Levels in Neuronal Cell Lines

This protocol describes how to measure the effect of this compound on intracellular serine levels in neuronal cell lines (e.g., SH-SY5Y, primary neurons).

Materials:

  • Neuronal cell line of interest

  • Cell culture medium (e.g., DMEM, Neurobasal)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ice-cold methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

  • L-Serine Assay Kit (ELISA or fluorometric)[14][15] or access to LC-MS services[16]

Procedure:

  • Cell Culture and Treatment:

    • Plate neuronal cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24, 48 hours).

  • Sample Preparation:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold 80% methanol to the cells and scrape them into microcentrifuge tubes.

    • Vortex the cell lysates and incubate on ice for 20 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • Serine Quantification:

    • Follow the manufacturer's instructions for the chosen L-Serine Assay Kit to determine serine concentrations in the supernatant.

    • Alternatively, analyze the samples using LC-MS for precise quantification.

  • Data Analysis:

    • Normalize the serine levels to the total protein concentration of the cell lysate.

    • Compare the serine levels in this compound-treated cells to the vehicle-treated control cells.

Cellular_Serine_Measurement_Workflow Cell_Culture Culture Neuronal Cells Treat_Cells Treat with this compound Cell_Culture->Treat_Cells Wash_and_Lyse Wash with PBS and Lyse with Methanol Treat_Cells->Wash_and_Lyse Extract_Metabolites Centrifuge and Collect Supernatant Wash_and_Lyse->Extract_Metabolites Quantify_Serine Quantify Serine (ELISA or LC-MS) Extract_Metabolites->Quantify_Serine Analyze_Data Normalize and Compare Serine Levels Quantify_Serine->Analyze_Data

Caption: Workflow for measuring cellular serine levels after this compound treatment.

Application in Neurological Disorder Models

The protocols described above can be adapted for use in various in vitro and in vivo models of neurological disorders.

  • Alzheimer's Disease: Investigate the effect of this compound on amyloid-beta and tau pathology in cellular and animal models. Aberrant serine metabolism has been linked to cognitive deficits in Alzheimer's disease models.[2][17]

  • Parkinson's Disease: Examine the impact of PHGDH inhibition on dopaminergic neuron survival and motor function in models of Parkinson's disease.[3][18][19] Studies have shown disruptions in amino acid metabolism, including serine, in Parkinson's disease patients.[20]

  • Huntington's Disease: Assess the therapeutic potential of this compound in mitigating neuronal cell death and metabolic dysfunction in Huntington's disease models.[5][21]

Conclusion

This compound is a valuable research tool for investigating the intricate role of serine metabolism in the central nervous system. The provided protocols offer a framework for researchers to explore the therapeutic potential of PHGDH inhibition in a range of neurological disorders. Further studies are warranted to fully elucidate the downstream effects of this compound on neuronal function and to validate its efficacy in preclinical models of neurodegeneration.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Z1609609733 Dosage for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Z1609609733 is a research compound identified as a non-covalent inhibitor of 3-Phosphoglycerate dehydrogenase (PHGDH).[1] Publicly available data on its in vivo dosage, pharmacokinetics, and specific experimental protocols in animal models is limited. Therefore, this guide provides a generalized framework for optimizing the dosage of this compound, based on its known mechanism of action and established principles of in vivo study design. The provided protocols and dosage ranges are illustrative and must be adapted based on empirical data obtained through rigorous dose-finding studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-covalent inhibitor of 3-Phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the serine synthesis pathway.[1] By inhibiting PHGDH, this compound blocks the de novo synthesis of serine, an amino acid crucial for cancer cell proliferation and metabolism.[1] This disruption of serine synthesis is the primary mechanism through which this compound is expected to exert its anti-cancer effects.

Q2: What is a recommended starting dose for this compound in a mouse xenograft model?

A2: An appropriate starting dose for a novel compound like this compound in an animal model has not been established in published literature. A common approach is to begin with a dose estimated from its in vitro efficacy. This compound has an IC50 of 1.46 μM for PHGDH.[1] This in vitro concentration can be converted to an in vivo starting dose using allometric scaling, which takes into account the body surface area of the animal.[2][3] It is crucial to conduct a pilot dose-ranging study in a small cohort of animals to determine the maximum tolerated dose (MTD) before proceeding to larger efficacy studies.

Q3: How should I prepare and administer this compound?

A3: The formulation and route of administration can significantly impact the compound's efficacy and toxicity.[4][5] For a compound with unknown solubility and stability in vivo, it is advisable to start with a common vehicle such as a solution of DMSO and saline, or a suspension in a vehicle like 0.5% methylcellulose. The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the compound's properties and the experimental design, and it's important to keep the administration volume consistent across all animals.[5]

Q4: What are the expected toxicities of this compound?

A4: As this compound targets a key metabolic pathway, potential toxicities could include weight loss, gastrointestinal issues, or effects on highly proliferative normal tissues. Close monitoring of animal health is essential, including daily body weight measurements, assessment of general appearance and behavior, and, if necessary, hematological and biochemical analysis of blood samples.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High toxicity and mortality at the initial dose The starting dose is above the Maximum Tolerated Dose (MTD).Immediately reduce the dose by 50-75% in the next experimental group.[6] Re-evaluate the allometric scaling calculations.[6] Conduct a formal dose-ranging study to determine the MTD.[6]
Lack of efficacy even at high doses Poor bioavailability of the compound. Rapid metabolism and clearance. The animal model is not dependent on the PHGDH pathway.Conduct pharmacokinetic (PK) studies to determine the compound's concentration in plasma and tumor tissue over time. Consider alternative routes of administration or more frequent dosing.[6] Confirm the expression and activity of PHGDH in your specific cancer model.
Significant variability in results between animals in the same group Inconsistent formulation or administration technique. Biological variability among animals.Ensure the compound is fully dissolved or homogeneously suspended in the vehicle before each administration. Standardize the administration procedure (e.g., time of day, gavage technique). Increase the number of animals per group to enhance statistical power.[6]
Unexpected behavioral changes in animals Off-target effects of the compound. Central Nervous System (CNS) penetration.Perform a comprehensive behavioral assessment. Measure the concentration of this compound in brain tissue.[6]

Experimental Protocols

Protocol 1: Dose-Response Study of this compound in a Xenograft Mouse Model

1. Animal Model:

  • Athymic nude mice (6-8 weeks old).

  • Subcutaneously implant cancer cells known to have high PHGDH expression.

  • Allow tumors to reach a palpable size (e.g., 100-150 mm³) before starting treatment.

2. Dose Preparation:

  • Prepare a stock solution of this compound in 100% DMSO.

  • For each dose level, dilute the stock solution with sterile saline to the final desired concentration. The final DMSO concentration should be kept low (e.g., <5%) to avoid vehicle-induced toxicity.

  • Prepare fresh formulations for each day of dosing.

3. Dosing Regimen:

  • Based on a preliminary MTD study, select a range of doses (e.g., 10, 30, and 100 mg/kg).

  • Include a vehicle control group (receiving the same formulation without this compound).

  • Administer the compound or vehicle once daily via oral gavage.

4. Monitoring:

  • Measure tumor volume with calipers every 2-3 days.

  • Record animal body weight daily.

  • Monitor for any clinical signs of toxicity.

5. Endpoint:

  • Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.

  • At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic markers).

Hypothetical Dose-Response Data

Dose (mg/kg/day)Tumor Growth Inhibition (%)Average Body Weight Change (%)Observed Toxicities
Vehicle0+5None
1025+2None
3060-5Mild lethargy
10085-15Significant weight loss, lethargy

Visualizations

Z1609609733_Signaling_Pathway This compound Signaling Pathway cluster_0 Serine Synthesis Pathway cluster_1 Downstream Effects 3-Phosphoglycerate 3-Phosphoglycerate PHGDH PHGDH 3-Phosphoglycerate->PHGDH 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate PHGDH->3-Phosphohydroxypyruvate Serine Serine 3-Phosphohydroxypyruvate->Serine PSAT1, PSPH Nucleotide Synthesis Nucleotide Synthesis Serine->Nucleotide Synthesis Amino Acid Synthesis Amino Acid Synthesis Serine->Amino Acid Synthesis Redox Balance Redox Balance Serine->Redox Balance This compound This compound This compound->PHGDH Inhibition Cell Proliferation Cell Proliferation Nucleotide Synthesis->Cell Proliferation Amino Acid Synthesis->Cell Proliferation Redox Balance->Cell Proliferation

Caption: this compound inhibits PHGDH, blocking serine synthesis and downstream cellular processes.

Dose_Optimization_Workflow Dose Optimization Workflow cluster_troubleshooting Troubleshooting start Start: In Vitro Data (IC50) allometric_scaling Allometric Scaling to Estimate Starting Dose start->allometric_scaling mtd_study Pilot Dose-Ranging Study (MTD Determination) allometric_scaling->mtd_study efficacy_study Dose-Response Efficacy Study mtd_study->efficacy_study high_toxicity High Toxicity? mtd_study->high_toxicity pk_pd_study Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis efficacy_study->pk_pd_study no_efficacy No Efficacy? efficacy_study->no_efficacy optimal_dose Establish Optimal Dose pk_pd_study->optimal_dose adjust_dose Adjust Dose high_toxicity->adjust_dose Yes reformulate Reformulate / Change Route no_efficacy->reformulate Yes adjust_dose->mtd_study reformulate->pk_pd_study

Caption: A logical workflow for optimizing the in vivo dosage of a novel compound.

References

Why is Z1609609733 not inhibiting cell growth?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers using Z1609609733 who are not observing the expected inhibition of cell growth.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect?

This compound, also known as Compound 18, is a non-covalent inhibitor of 3-Phosphoglycerate dehydrogenase (PHGDH). Its primary mechanism of action is the inhibition of the serine synthesis pathway, which is crucial for cancer cell metabolism and proliferation. Therefore, this compound is expected to inhibit the growth of cancer cells.[1]

Q2: What is the reported IC50 for this compound?

The reported half-maximal inhibitory concentration (IC50) for this compound against PHGDH is 1.46 μM.[1] This value can serve as a benchmark for the expected effective concentration in your experiments, though cell-based IC50 values may vary depending on the cell line and experimental conditions.

Troubleshooting Guide: Why is this compound Not Inhibiting Cell Growth?

If you are not observing the expected anti-proliferative effects of this compound, there are several potential experimental factors to consider. This guide will walk you through a systematic approach to identify the issue.

Reagent Quality and Handling

The integrity of the compound is paramount for its activity.

  • Is the compound properly stored?

    • Refer to the manufacturer's instructions for the recommended storage conditions (e.g., temperature, light sensitivity, solvent). Improper storage can lead to degradation of the compound.

  • Has the compound undergone multiple freeze-thaw cycles?

    • Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freezing and thawing, which can degrade the compound.

  • Is the solvent appropriate and of high quality?

    • Ensure the solvent used to dissolve this compound is compatible and of high purity (e.g., DMSO, molecular biology grade). Contaminants in the solvent can interfere with the experiment.

  • What is the age of the compound?

    • Over time, compounds can degrade even with proper storage. If the compound is old, consider purchasing a new batch.

Experimental Protocol and Dosing

Minor variations in the experimental setup can significantly impact the outcome.

  • Is the concentration range appropriate?

    • While the enzymatic IC50 is 1.46 μM, the effective concentration for cell growth inhibition can be higher and is cell-line dependent. It is crucial to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal concentration for your specific cell line.

  • Is the treatment duration sufficient?

    • The inhibitory effect of this compound on cell growth may not be immediate. The doubling time of your cell line should be considered when setting the treatment duration. A typical experiment might last for 24, 48, or 72 hours. It's possible that a longer incubation time is required to observe a significant effect.

  • Was the compound added correctly?

    • Ensure that the compound is well-mixed into the culture medium to achieve a homogenous concentration.

Cell Line-Specific Factors

The genetic and metabolic background of your chosen cell line is a critical determinant of its sensitivity to PHGDH inhibition.

  • Does the cell line rely on the de novo serine synthesis pathway?

    • This compound inhibits PHGDH, the first enzyme in the de novo serine synthesis pathway. Some cell lines may be less dependent on this pathway and can acquire serine and glycine (B1666218) from the culture medium.

  • What is the expression level of PHGDH in your cell line?

    • Cell lines with low or no expression of PHGDH will likely be insensitive to this compound. You can check the PHGDH expression level in your cell line using techniques like Western blotting or by consulting cancer cell line databases.

  • Is the culture medium supplemented with serine or glycine?

    • Standard cell culture media often contain serine and glycine. If your cells can readily uptake these amino acids from the medium, the inhibitory effect of this compound on de novo synthesis will be masked. Consider using a custom medium depleted of serine and glycine for your experiments.

Assay and Readout

The method used to assess cell viability can influence the results.

  • Is the chosen cell viability assay appropriate?

    • Different assays measure different aspects of cell health (e.g., metabolic activity, membrane integrity, DNA content). Ensure the assay you are using is suitable for your experimental goals and that the readout is not affected by the compound itself.

  • Is the seeding density optimized?

    • The initial number of cells seeded can affect their growth rate and response to treatment. An optimized seeding density ensures that cells are in the exponential growth phase during the treatment period.

Experimental Protocols

Here are detailed methodologies for key experiments to troubleshoot the lack of this compound activity.

Dose-Response Experiment for Cell Viability

This protocol is designed to determine the effective concentration of this compound for inhibiting cell growth.

Materials:

  • Your cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Carefully remove the old medium from the wells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value.

ParameterRecommendation
Cell Seeding Density Optimized for exponential growth during the assay
This compound Concentration Range 0.01 µM - 100 µM (logarithmic dilutions)
Treatment Duration 24, 48, and 72 hours
Controls Untreated cells, Vehicle (e.g., DMSO) control

Visualizing the Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting why this compound may not be inhibiting cell growth.

Troubleshooting_this compound Start No Cell Growth Inhibition Observed with this compound Reagent Check Reagent Quality & Handling Start->Reagent Protocol Review Experimental Protocol & Dosing Start->Protocol CellLine Investigate Cell Line-Specific Factors Start->CellLine Assay Evaluate Assay & Readout Start->Assay Storage Proper Storage? Reagent->Storage FreezeThaw Multiple Freeze-Thaws? Reagent->FreezeThaw Solvent Appropriate Solvent? Reagent->Solvent Concentration Sufficient Concentration Range? Protocol->Concentration Duration Adequate Treatment Duration? Protocol->Duration Pathway Cell Line Dependent on Serine Synthesis? CellLine->Pathway Expression PHGDH Expressed? CellLine->Expression Medium Serine/Glycine in Medium? CellLine->Medium AssayType Appropriate Assay? Assay->AssayType Solution1 Purchase New Compound Aliquot Stocks Storage->Solution1 No FreezeThaw->Solution1 Yes Solvent->Solution1 No Solution2 Perform Dose-Response and Time-Course Concentration->Solution2 No Duration->Solution2 No Solution3 Test in Serine/Glycine-free Medium Confirm PHGDH Expression Pathway->Solution3 No Expression->Solution3 No Medium->Solution3 Yes Solution4 Validate with Orthogonal Assay AssayType->Solution4 No

A troubleshooting workflow for this compound experiments.

Signaling Pathway of this compound Action

This diagram illustrates the targeted signaling pathway of this compound.

PHGDH_Pathway Glucose Glucose G3P 3-Phosphoglycerate (3-PG) Glucose->G3P Glycolysis PHGDH PHGDH G3P->PHGDH PHP 3-Phosphohydroxypyruvate PHGDH->PHP PSAT1 PSAT1 PHP->PSAT1 PSP 3-Phosphoserine PSAT1->PSP PSPH PSPH PSP->PSPH Serine Serine PSPH->Serine Glycine Glycine Serine->Glycine Proliferation Cell Proliferation Serine->Proliferation Glycine->Proliferation This compound This compound This compound->PHGDH

The inhibitory action of this compound on the de novo serine synthesis pathway.

References

Adjusting experimental parameters for Z1609609733 studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z1609609733, a novel and potent inhibitor of the MEK1/2 kinases. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and troubleshooting common issues encountered during the study of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase) enzymes. By binding to a unique pocket on the MEK protein, this compound prevents the phosphorylation and subsequent activation of ERK1 and ERK2 (extracellular signal-regulated kinases), key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers.

Q2: What is the recommended starting concentration for in vitro cell-based assays?

A2: For initial experiments, we recommend a concentration range of 1 nM to 1 µM. The optimal concentration will vary depending on the cell line and the specific endpoint being measured. We advise performing a dose-response curve to determine the IC50 value in your system of interest.

Q3: How should I dissolve and store this compound?

A3: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend dissolving it in DMSO to create a 10 mM stock solution. Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo studies, please refer to the specific formulation and vehicle recommendations in the product datasheet.

Q4: Is this compound selective for MEK1/2?

A4: Yes, this compound exhibits high selectivity for MEK1 and MEK2 over other kinases. Comprehensive kinase profiling has demonstrated minimal off-target activity at concentrations effective for MEK1/2 inhibition. For detailed selectivity data, please refer to the supplementary information provided with the compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent results in cell viability assays Cell line variability or passage number.Ensure consistent cell passage number and growth conditions. Regularly perform cell line authentication.
Inaccurate drug concentration.Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Verify pipette calibration.
Edge effects in multi-well plates.Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No inhibition of ERK phosphorylation observed in Western blot Insufficient drug concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
Poor antibody quality.Use a validated antibody for phosphorylated ERK (p-ERK) and total ERK. Include positive and negative controls.
High basal pathway activation.Serum-starve cells prior to treatment to reduce basal ERK phosphorylation.
Unexpected off-target effects Drug concentration is too high.Use the lowest effective concentration of this compound based on your dose-response studies.
Cell line-specific effects.Characterize the genetic background of your cell line to identify potential sensitivities.
Contamination of the compound.Ensure proper storage and handling of the compound to prevent degradation or contamination.

Experimental Protocols

Western Blotting for p-ERK Inhibition
  • Cell Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 12-24 hours.

  • Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.

  • Stimulation: Stimulate the cells with a growth factor such as EGF (100 ng/mL) or PMA (100 nM) for 15 minutes to induce ERK phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Quantitative Data Summary

ParameterCell Line ACell Line BCell Line C
IC50 (nM) for Cell Viability 15.28.7120.5
IC50 (nM) for p-ERK Inhibition 5.82.145.3
Optimal Incubation Time (p-ERK) 2 hours2 hours4 hours

Visualizations

MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activates This compound This compound This compound->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The MEK/ERK signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow A 1. Cell Seeding & Adherence B 2. Serum Starvation A->B C 3. This compound Treatment B->C D 4. Growth Factor Stimulation C->D E 5. Cell Lysis & Protein Quantification D->E F 6. SDS-PAGE & PVDF Transfer E->F G 7. Immunoblotting (p-ERK, Total ERK) F->G H 8. Detection & Analysis G->H

Caption: Experimental workflow for Western blot analysis of p-ERK inhibition.

Troubleshooting_Logic Start Inconsistent Results? Check_Cells Verify Cell Line (Passage, Authentication) Start->Check_Cells Yes Consistent_Results Consistent Results Start->Consistent_Results No Check_Compound Validate Compound (Stock, Dilutions) Check_Cells->Check_Compound Check_Assay Optimize Assay Parameters (Time, Concentration) Check_Compound->Check_Assay Check_Assay->Consistent_Results

Caption: A logical approach to troubleshooting inconsistent experimental results.

Validation & Comparative

A Comparative Guide to PHGDH Inhibitors: Validating the Efficacy of Z1609609733

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel 3-Phosphoglycerate Dehydrogenase (PHGDH) inhibitor, Z1609609733, with other established alternatives. The content is supported by experimental data and detailed protocols to assist researchers in evaluating the inhibitory effects of these compounds.

Introduction to PHGDH Inhibition

3-Phosphoglycerate Dehydrogenase (PHGDH) is a critical metabolic enzyme that catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway.[1] This pathway is upregulated in various cancers, including melanoma, breast, and colon cancer, to support rapid cell proliferation and survival.[1] Consequently, inhibiting PHGDH has emerged as a promising therapeutic strategy in oncology.[1][2] This guide focuses on validating the inhibitory effect of this compound, a non-covalent PHGDH inhibitor, by comparing its performance against other known inhibitors.[3]

Comparative Performance of PHGDH Inhibitors

The following tables summarize the in vitro and cellular efficacy of this compound and a selection of alternative PHGDH inhibitors.

In Vitro Enzymatic Inhibition
InhibitorChemical ClassIC50 (µM)Ki (µM)Mode of InhibitionCitation(s)
This compound Indole amide1.46Not ReportedNon-covalent[3]
NCT-503 Piperazine-1-carbothioamide2.5 ± 0.6Not ReportedNon-competitive with 3-PG and NAD+[4]
CBR-5884 Thiophene Derivative33 ± 1250 ± 20 (non-competitive with 3-PG), 50 ± 3 (non-competitive with NAD+)Non-competitive, time-dependent[5]
BI-4924 Not Specified0.003Not ReportedNADH/NAD+-competitive[6][7]
Oridonin ent-kaurane Diterpenoid0.48 ± 0.02Not ReportedAllosteric, covalent[8][9][10]
Cellular Activity
InhibitorCell LineEC50 (µM)Assay ConditionsCitation(s)
This compound Not ReportedNot ReportedNot Reported
NCT-503 MDA-MB-4688 - 16Not Specified[4]
BT-208 - 16Not Specified[4]
CBR-5884 PHGDH-high cell linesSelectively toxicNot Specified[11]
BI-4924 Not Reported2.2 (72h)Inhibition of serine biosynthesis[7]
Oridonin HepG238.86 (24h), 24.90 (48h)Cell viability[12]

Experimental Protocols

PHGDH Enzyme Activity Assay (Colorimetric)

This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH, which reduces a probe to generate a colorimetric signal.

Materials:

  • PHGDH Assay Buffer

  • PHGDH Substrate (3-Phosphoglycerate)

  • PHGDH Developer

  • NADH Standard

  • Recombinant PHGDH enzyme

  • 96-well clear plate

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates by homogenizing in ice-cold PHGDH Assay Buffer. Centrifuge to collect the supernatant.

  • NADH Standard Curve: Prepare a dilution series of the NADH Standard in PHGDH Assay Buffer to generate a standard curve (e.g., 0, 2.5, 5.0, 7.5, 10, 12.5 nmol/well).

  • Reaction Mix: For each reaction, prepare a master mix containing PHGDH Assay Buffer, PHGDH Developer, and PHGDH Substrate.

  • Inhibitor Preparation: Prepare serial dilutions of this compound and other inhibitors in the appropriate solvent (e.g., DMSO).

  • Assay:

    • Add a fixed amount of recombinant PHGDH enzyme to each well.

    • Add the various concentrations of the inhibitors to the respective wells.

    • Add the Reaction Mix to initiate the reaction.

    • For background control, add a reaction mix without the PHGDH substrate.

  • Measurement: Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.

  • Data Analysis: Calculate the rate of NADH production from the linear portion of the kinetic curve. Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify target engagement in a cellular environment. It is based on the principle that ligand binding increases the thermal stability of the target protein.

Materials:

  • PHGDH-expressing cells (e.g., MDA-MB-468)

  • Cell culture medium

  • This compound and other inhibitors

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Thermal cycler

  • Equipment for cell lysis (e.g., for freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Anti-PHGDH antibody

  • Loading control antibody (e.g., GAPDH)

Procedure:

  • Cell Treatment: Culture PHGDH-expressing cells to 80-90% confluency. Treat the cells with the desired concentrations of this compound or other inhibitors (and a vehicle control) for a specified time (e.g., 1 hour) at 37°C.

  • Heat Challenge: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells using a method such as three freeze-thaw cycles.

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

  • Protein Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-PHGDH antibody.

  • Data Analysis: Quantify the band intensities for PHGDH at each temperature. Plot the percentage of soluble PHGDH relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of an inhibitor indicates target engagement.

Visualizing Key Processes and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G Serine Biosynthesis Pathway and PHGDH Inhibition cluster_pathway Serine Biosynthesis Pathway cluster_inhibition Inhibition Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate Glycolysis 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH (Rate-limiting step) Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 Serine Serine Phosphoserine->Serine PSPH Downstream Pathways Downstream Pathways Serine->Downstream Pathways Protein Synthesis, Nucleotide Synthesis, Lipid Synthesis This compound This compound PHGDH PHGDH This compound->PHGDH Inhibits Alternative_Inhibitors Alternative Inhibitors (NCT-503, CBR-5884, etc.) Alternative_Inhibitors->PHGDH Inhibits

Serine Biosynthesis Pathway and Inhibition.

G Experimental Workflow for Inhibitor Validation cluster_invitro In Vitro Validation cluster_incell In-Cell Validation Enzyme_Assay PHGDH Enzyme Activity Assay IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination Ki_Determination Ki Determination IC50_Determination->Ki_Determination CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement Confirm Target Engagement CETSA->Target_Engagement Cell_Viability Cell Viability/Proliferation Assays EC50_Determination EC50 Determination Cell_Viability->EC50_Determination This compound This compound This compound->Enzyme_Assay This compound->CETSA This compound->Cell_Viability

Workflow for PHGDH Inhibitor Validation.

G Logical Comparison of PHGDH Inhibitors cluster_parameters Comparison Parameters This compound This compound Potency In Vitro Potency (IC50, Ki) This compound->Potency Compare Efficacy Cellular Efficacy (EC50) This compound->Efficacy Compare Mechanism Mechanism of Action (Competitive, Non-competitive, etc.) This compound->Mechanism Compare Selectivity Selectivity This compound->Selectivity Compare Alternative_Inhibitors Alternative Inhibitors (NCT-503, CBR-5884, BI-4924, Oridonin) Alternative_Inhibitors->Potency Compare Alternative_Inhibitors->Efficacy Compare Alternative_Inhibitors->Mechanism Compare Alternative_Inhibitors->Selectivity Compare

Framework for Comparing PHGDH Inhibitors.

References

A Comparative Guide to Z1609609733 and Other PHGDH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) has emerged as a critical target in oncology due to its pivotal role in the de novo serine biosynthesis pathway, which is frequently upregulated in various cancers to support rapid proliferation. Z1609609733, also known as Compound 18, is a notable non-covalent inhibitor of PHGDH. This guide provides an objective comparison of this compound with other well-characterized PHGDH inhibitors, supported by experimental data to inform research and drug development efforts.

Quantitative Comparison of PHGDH Inhibitors

The following table summarizes the key quantitative data for this compound and a selection of other prominent PHGDH inhibitors. This data facilitates a direct comparison of their potency and cellular efficacy.

InhibitorChemical ClassIn Vitro IC50 (μM)Cell-Based EC50 (μM)Binding Affinity (Kd, μM)Mode of InhibitionKey Cell Line(s) Tested
This compound (Compound 18) Indole (B1671886) amide1.46[1]5.9 - 6.0Not ReportedNon-covalentHCC-70, BT-20[2]
NCT-503 Piperazine-1-carbothioamide2.5[3]8 - 16[3]Not ReportedNon-competitive with 3-PG and NAD+[3]MDA-MB-468, BT-20, HCC70[3]
CBR-5884 Thiophene derivative33[3]~30 (serine synthesis inhibition)[3]Not ReportedNon-competitive[3]Melanoma, Breast Cancer[3]
Oridonin ent-kaurane Diterpenoid0.48[3]2.49Not ReportedCovalentMDA-MB-468
BI-4916 Not specifiedNot Reported (Prodrug of BI-4924)18.24Not ReportedNot ReportedMDA-MB-468
D8 Not specified2.8Not Reported2.33Binds to NAD+ pocketMDA-MB-468, PC9

In Vivo Efficacy

While this compound is part of a potent indole amide series, its ester prodrugs, which show improved cellular potency, are unfortunately labile to plasma hydrolysis, rendering them unsuitable for in vivo studies.[1] Consequently, there is currently no reported in vivo efficacy data for this compound.

In contrast, other inhibitors have been evaluated in preclinical animal models:

  • NCT-503: Has demonstrated the ability to reduce the growth of PHGDH-dependent breast tumor xenografts.

  • D8: Has shown evident antitumor efficacy in a PC9 xenograft mouse model and possesses excellent in vivo pharmacokinetic properties, with an oral bioavailability (F) of 82.0%.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

cluster_glycolysis Glycolysis cluster_ssp Serine Biosynthesis Pathway cluster_inhibitors PHGDH Inhibitors Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG 3-PHP 3-Phosphohydroxypyruvate 3-PG->3-PHP PHGDH P-Ser Phosphoserine 3-PHP->P-Ser PSAT1 Serine Serine P-Ser->Serine PSPH Nucleotides Nucleotides Serine->Nucleotides Amino Acids Amino Acids Serine->Amino Acids Lipids Lipids Serine->Lipids This compound This compound This compound->3-PG Inhibit Other_Inhibitors NCT-503, CBR-5884, etc. Other_Inhibitors->3-PG Inhibit

Caption: The role of PHGDH in the serine biosynthesis pathway and its inhibition.

Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, NAD+, PHGDH) Start->Prepare_Reaction_Mixture Add_Inhibitor Add Inhibitor (e.g., this compound) Prepare_Reaction_Mixture->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Add_Substrate Add Substrate (3-Phosphoglycerate) Incubate->Add_Substrate Measure_NADH_Production Measure NADH Production (Spectrophotometry) Add_Substrate->Measure_NADH_Production Calculate_IC50 Calculate IC50 Measure_NADH_Production->Calculate_IC50

Caption: General experimental workflow for a PHGDH enzyme activity assay.

Experimental Protocols

A detailed understanding of the methodologies used to generate the comparative data is crucial for its interpretation.

In Vitro PHGDH Enzyme Activity Assay (IC50 Determination)

This assay quantifies the inhibitory potency of a compound against the PHGDH enzyme.

  • Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl (pH ~8.0), EDTA, NAD+, resazurin (B115843), and diaphorase.

  • Enzyme and Inhibitor Incubation: Recombinant human PHGDH enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a defined period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, 3-phosphoglycerate (3-PG).

  • Signal Detection: The activity of PHGDH leads to the production of NADH, which in turn reduces resazurin to the fluorescent resorufin, catalyzed by diaphorase. The fluorescence is monitored over time using a plate reader.

  • Data Analysis: The initial reaction rates at each inhibitor concentration are calculated. The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a suitable pharmacological model.

Cellular Proliferation Assay (EC50 Determination)

This assay assesses the effect of PHGDH inhibitors on the growth of cancer cells, particularly those dependent on de novo serine synthesis.

  • Cell Seeding: Cancer cells known to overexpress PHGDH (e.g., MDA-MB-468, HCC-70) are seeded in 96-well plates and allowed to adhere.

  • Inhibitor Treatment: The cells are treated with a range of concentrations of the PHGDH inhibitor.

  • Incubation: The cells are incubated for a period of 72 hours to allow for effects on proliferation.

  • Viability Assessment: Cell viability is measured using a standard method, such as the sulforhodamine B (SRB) assay, which stains total cellular protein.

  • Data Analysis: The half-maximal effective concentration (EC50), the concentration at which the inhibitor shows 50% of its maximal effect on cell proliferation, is calculated from the dose-response curve.

Conclusion

This compound (Compound 18) is a potent non-covalent inhibitor of PHGDH with low micromolar efficacy in both enzymatic and cellular assays.[1][2] It belongs to the indole amide class of inhibitors which are known for their high potency.[1] While direct binding affinity and in vivo efficacy data for this compound are not yet available, its performance in vitro is comparable to or exceeds that of other well-known inhibitors like NCT-503 and CBR-5884 in certain aspects. The lack of suitability of its current prodrugs for in vivo studies highlights an area for further medicinal chemistry optimization.[1] In contrast, inhibitors like D8 have demonstrated promising in vivo activity, setting a benchmark for the continued development of PHGDH-targeting cancer therapeutics. This comparative guide underscores the potential of this compound as a valuable research tool and a lead compound for the development of novel anticancer agents targeting serine metabolism.

References

A Head-to-Head Battle in Serine Synthesis Inhibition: Z1609609733 vs. NCT-503

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeting of metabolic pathways in cancer has opened new avenues for therapeutic intervention. One such critical pathway is the de novo synthesis of the amino acid serine, which is essential for cancer cell proliferation, nucleotide synthesis, and redox balance. The enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) catalyzes the first, rate-limiting step in this pathway, making it a prime target for inhibition. This guide provides an objective comparison of two prominent PHGDH inhibitors, Z1609609733 and NCT-503, supported by experimental data to aid in the selection of the appropriate tool compound for research.

This comparison guide delves into the specifics of this compound (also known as Compound 18) and NCT-503, focusing on their inhibitory potency, cellular effects, and the experimental frameworks used to evaluate them.

Quantitative Performance: A Comparative Analysis

The efficacy of a pharmacological inhibitor is fundamentally defined by its potency. The following tables summarize the key quantitative data for this compound and NCT-503, providing a direct comparison of their performance in both enzymatic and cellular assays.

Inhibitor Target In Vitro IC50 Mechanism of Action
This compoundPHGDH1.46 µM[1]Non-covalent
NCT-503PHGDH2.5 µM[2][3][4]Non-competitive with respect to 3-PG and NAD+[5]

Table 1: In Vitro Inhibitory Potency and Mechanism. The half-maximal inhibitory concentration (IC50) against purified PHGDH enzyme demonstrates that this compound is slightly more potent in a direct enzymatic assay. NCT-503's non-competitive mechanism of inhibition suggests it does not compete with the enzyme's natural substrates.

A direct comparison of the anti-proliferative effects of both inhibitors was conducted in breast cancer cell lines under different media conditions. The results highlight the dependency of cancer cells on de novo serine synthesis.

Cell Line Condition This compound (Compound 18) IC50 NCT-503 IC50
HCC-70Serine/Glycine-Free6.0 µM[6]18.2 µM[6]
HCC-70Complete Medium7.6 µM[6]28.2 µM[6]
BT-20Serine/Glycine-Free5.9 µM[6]10.4 µM[6]
BT-20Complete Medium10.6 µM[6]18.4 µM[6]

Table 2: Comparative Cellular Anti-Proliferative IC50 Values. This data, from a head-to-head study, indicates that this compound is a more potent inhibitor of cell proliferation in these cell lines, both in the absence and presence of exogenous serine and glycine. The increased IC50 values in complete medium for both compounds underscore the ability of cancer cells to utilize extracellular serine, partially bypassing the effect of PHGDH inhibition.

Further studies have established the cellular efficacy of NCT-503 in various cancer cell lines, demonstrating its selective toxicity towards cells dependent on PHGDH.

Cell Line PHGDH Status NCT-503 EC50
MDA-MB-468Dependent8-16 µM[5][7]
BT-20Dependent8-16 µM[5]
HCC70Dependent8-16 µM[5]
HT1080Dependent8-16 µM[5]
MT-3Dependent8-16 µM[5]
MDA-MB-231Independent6-10 fold higher than dependent lines[5]
ZR-75-1IndependentNo Toxicity[5]
SK-MEL-2IndependentNo Toxicity[5]

Table 3: Cellular Efficacy (EC50) of NCT-503 in a Panel of Cancer Cell Lines. The half-maximal effective concentration (EC50) values demonstrate that NCT-503 is selectively toxic to cancer cell lines that overexpress and are dependent on PHGDH for serine synthesis.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches for studying these inhibitors, the following diagrams are provided.

serine_synthesis_pathway Serine Synthesis and Downstream Pathways Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG PHGDH PHGDH Three_PG->PHGDH Three_PHP 3-Phosphohydroxypyruvate PHGDH->Three_PHP PSAT1 PSAT1 Three_PHP->PSAT1 Phosphoserine Phosphoserine PSAT1->Phosphoserine PSPH PSPH Phosphoserine->PSPH Serine Serine PSPH->Serine Glycine Glycine Serine->Glycine One_Carbon One-Carbon Metabolism Serine->One_Carbon Redox_Balance Redox Balance (GSH) Serine->Redox_Balance Protein_Synthesis Protein Synthesis Serine->Protein_Synthesis mTORC1 mTORC1 Signaling Serine->mTORC1 Glycine->One_Carbon Nucleotide_Synthesis Nucleotide Synthesis One_Carbon->Nucleotide_Synthesis This compound This compound This compound->PHGDH NCT503 NCT-503 NCT503->PHGDH experimental_workflow Workflow for Evaluating PHGDH Inhibitors cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis Enzyme_Assay PHGDH Enzymatic Assay IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination Cell_Culture Culture PHGDH-dependent and -independent cancer cells Inhibitor_Treatment Treat with this compound or NCT-503 Cell_Culture->Inhibitor_Treatment Proliferation_Assay Cell Proliferation Assay (e.g., CCK-8/MTT) Inhibitor_Treatment->Proliferation_Assay Metabolite_Analysis Metabolite Extraction & LC-MS Analysis Inhibitor_Treatment->Metabolite_Analysis EC50_Determination EC50 Determination Proliferation_Assay->EC50_Determination Serine_Flux Measure Serine Synthesis Flux Metabolite_Analysis->Serine_Flux

References

A Comparative Guide to the Anti-Cancer Effects of PHGDH Inhibitor Z1609609733

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of the anti-cancer effects of Z1609609733, a non-covalent inhibitor of 3-Phosphoglycerate dehydrogenase (PHGDH), in comparison with other known PHGDH inhibitors. The information is intended for an audience with a background in cancer biology and drug development.

This compound targets the serine biosynthesis pathway, a critical metabolic route for cancer cell proliferation. It acts as a non-covalent inhibitor of PHGDH with an IC50 of 1.46 μM, leading to the inhibition of serine synthesis and a subsequent halt in cancer cell proliferation.[1] This guide presents available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to offer an objective comparison of this compound's performance against other inhibitors of the same target.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of this compound and comparable PHGDH inhibitors across various cancer cell lines. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: In Vitro IC50 Values of PHGDH Inhibitors in Human Cancer Cell Lines

CompoundCancer TypeCell LineIC50 (µM)Citation(s)
This compound --1.46 (enzymatic)[1]
NCT-503Breast CancerMDA-MB-46820.2 ± 2.8
Breast CancerMDA-MB-23176.6 ± 3.2
Breast CancerHs 578T93.4 ± 14.0
Lung CancerA54916.44
CBR-5884Melanoma, Breast Cancer-33

In Vivo Efficacy:

While in vivo studies have been conducted for some PHGDH inhibitors, demonstrating tumor growth inhibition in xenograft models, specific in vivo efficacy data for this compound is not publicly available at the time of this guide's compilation. For instance, NCT-503 has been shown to reduce tumor growth in a breast cancer xenograft model using MDA-MB-468 cells.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of PHGDH inhibitors are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The different cell populations are distinguished based on their fluorescence:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.

Mandatory Visualization

The following diagrams were generated using Graphviz (DOT language) to illustrate key biological and experimental frameworks.

G cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway cluster_downstream Downstream Pathways Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P F16BP F16BP F6P->F16BP GAP GAP F16BP->GAP ThreePG ThreePG GAP->ThreePG 3-Phosphoglycerate ThreePHP ThreePHP ThreePG->ThreePHP PHGDH ThreePG->ThreePHP ThreePSer ThreePSer ThreePHP->ThreePSer PSAT1 Serine Serine ThreePSer->Serine PSPH Glycine Glycine Serine->Glycine SHMT1/2 This compound This compound This compound->ThreePHP OneCarbon OneCarbon Glycine->OneCarbon One-Carbon Metabolism Nucleotide Nucleotide OneCarbon->Nucleotide Nucleotide Synthesis Redox Redox OneCarbon->Redox Redox Balance (GSH) DNA_RNA DNA_RNA Nucleotide->DNA_RNA DNA/RNA Synthesis Proliferation Proliferation DNA_RNA->Proliferation Cell Proliferation

Caption: Serine Biosynthesis Pathway and the inhibitory action of this compound on PHGDH.

G cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis (Annexin V/PI Assay) start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with this compound & Comparators seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt harvest Harvest cells incubate->harvest incubate_mtt Incubate 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs ic50_calc Calculate IC50 read_abs->ic50_calc stain Stain with Annexin V & Propidium Iodide harvest->stain flow Analyze by Flow Cytometry stain->flow quantify Quantify Apoptosis flow->quantify

Caption: General experimental workflow for in vitro anti-cancer drug screening.

References

Comparative Analysis of PHGDH Inhibitors: Z1609609733 vs. CBR-5884

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two prominent inhibitors of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), a key enzyme in cancer metabolism.

This guide provides a comprehensive, data-supported comparison of Z1609609733 and CBR-5884, two small molecule inhibitors targeting 3-phosphoglycerate dehydrogenase (PHGDH). PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a metabolic route frequently upregulated in various cancers to support rapid proliferation.[1][2][3] Both molecules have emerged as critical tools for studying cancer metabolism and as potential starting points for novel therapeutic strategies.

At a Glance: Key Differences

FeatureThis compound (Compound 18)CBR-5884
Target 3-Phosphoglycerate dehydrogenase (PHGDH)3-Phosphoglycerate dehydrogenase (PHGDH)
IC50 1.46 µM[4]33 µM[5][6]
Mechanism of Action Non-covalent, binds to the NAD+ pocket of PHGDH[7][8][9]Noncompetitive, time-dependent inhibition, disrupts PHGDH oligomerization[6]
Potency HighModerate
Reported Effects Significantly inhibits serine synthesis, abrogates cancer cell proliferation in serine-free media[4][7][8]Selectively toxic to cancer cell lines with high serine biosynthetic activity, inhibits de novo serine synthesis[5][10]

Biochemical and Cellular Performance

This compound, an indole (B1671886) amide derivative, demonstrates significantly higher potency in enzymatic assays compared to CBR-5884, with an IC50 value of 1.46 µM versus 33 µM for CBR-5884.[4][5][6] This suggests that this compound can achieve a similar level of PHGDH inhibition at a much lower concentration.

The mechanisms by which these two inhibitors engage their target also differ. This compound is a non-covalent inhibitor that binds to the NAD+ pocket of PHGDH, a well-defined mechanism of action established through X-ray crystallography.[7][8][9] In contrast, CBR-5884 acts as a noncompetitive inhibitor with a time-dependent onset of inhibition and has been shown to disrupt the oligomeric state of the PHGDH enzyme.[6]

In cellular contexts, both compounds effectively inhibit de novo serine synthesis. Studies have shown that this compound can completely abrogate the proliferation of cancer cells cultured in serine-depleted media.[4][8] Similarly, CBR-5884 is selectively toxic to cancer cell lines that exhibit high levels of serine biosynthetic activity, demonstrating its on-target effect.[5][10]

Signaling Pathway and Experimental Workflow

The serine biosynthesis pathway, initiated by PHGDH, plays a crucial role in providing the necessary building blocks for cancer cell proliferation. The pathway diverts the glycolytic intermediate 3-phosphoglycerate towards the synthesis of serine, which is then utilized in various anabolic processes, including nucleotide and protein synthesis.

PHGDH_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG PHGDH PHGDH Three_PG->PHGDH NAD+ -> NADH Three_PHP 3-Phosphohydroxypyruvate PHGDH->Three_PHP PSAT1 PSAT1 Three_PHP->PSAT1 Glutamate -> α-KG Three_PS 3-Phosphoserine PSAT1->Three_PS PSPH PSPH Three_PS->PSPH Serine Serine PSPH->Serine Downstream Nucleotide Synthesis, Protein Synthesis, Lipid Synthesis Serine->Downstream This compound This compound This compound->PHGDH CBR5884 CBR-5884 CBR5884->PHGDH

Figure 1: The de novo serine biosynthesis pathway and points of inhibition.

A typical experimental workflow to evaluate the efficacy of these inhibitors involves treating cancer cell lines with varying concentrations of the compounds and assessing their impact on cell viability and serine synthesis.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Cancer Cell Line (High PHGDH expression) plate Plate cells start->plate treat Treat with this compound or CBR-5884 (Dose-response) plate->treat viability Cell Viability Assay (e.g., CellTiter-Glo) treat->viability serine Serine Synthesis Assay (e.g., LC-MS with 13C-glucose) treat->serine ic50 Determine IC50 values viability->ic50 synthesis_rate Quantify Serine Synthesis Inhibition serine->synthesis_rate

Figure 2: A generalized workflow for comparing PHGDH inhibitors.

Experimental Protocols

PHGDH Enzymatic Assay (General Protocol):

The inhibitory activity of this compound and CBR-5884 against PHGDH can be determined using a coupled enzymatic assay. The reaction measures the rate of NADH production, which is monitored by the increase in absorbance at 340 nm.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 1 mM DTT).

  • Enzyme and Substrate: Add recombinant human PHGDH enzyme and its substrate, 3-phosphoglycerate, to the reaction mixture.

  • Cofactor: Include the cofactor NAD+ in the mixture.

  • Inhibitor Addition: Add varying concentrations of the test compound (this compound or CBR-5884) dissolved in a suitable solvent (e.g., DMSO).

  • Initiation and Measurement: Initiate the reaction and measure the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Serine Synthesis Assay (Stable Isotope Tracing):

This method quantifies the rate of de novo serine synthesis in cells by tracing the incorporation of a labeled glucose precursor into serine.

  • Cell Culture: Culture cancer cells with high PHGDH expression in appropriate media.

  • Inhibitor Treatment: Treat the cells with the desired concentrations of this compound or CBR-5884 for a specified duration.

  • Labeled Media: Replace the culture media with media containing a stable isotope-labeled glucose (e.g., [U-13C6]-glucose).

  • Metabolite Extraction: After a defined incubation period, quench cellular metabolism and extract intracellular metabolites.

  • LC-MS Analysis: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) to measure the fractional labeling of serine from the labeled glucose.

  • Data Analysis: Calculate the percentage of newly synthesized serine and compare the values between treated and untreated cells to determine the extent of inhibition.

Cell Proliferation Assay:

This assay measures the effect of the inhibitors on cancer cell growth.

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.

  • Inhibitor Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound or CBR-5884. It is often informative to perform this assay in both serine-replete and serine-depleted media.

  • Incubation: Incubate the plates for a period of 3-5 days.

  • Viability Measurement: Assess cell viability using a commercially available kit, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Normalize the viability data to untreated controls and calculate the GI50 (concentration for 50% growth inhibition) values.

Conclusion

Both this compound and CBR-5884 are valuable chemical probes for investigating the role of the serine biosynthesis pathway in cancer. This compound stands out for its superior potency and well-defined binding mode, making it a more suitable candidate for further preclinical and clinical development.[7][8] CBR-5884, as one of the earlier described PHGDH inhibitors, has been instrumental in validating PHGDH as a therapeutic target. The choice between these inhibitors will depend on the specific experimental context, with this compound being preferable for studies requiring high on-target potency. Future research will likely focus on optimizing the pharmacokinetic properties of these and other novel PHGDH inhibitors to translate their potent in vitro activity into effective in vivo anti-tumor efficacy.

References

Independent Verification of Z1609609733's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 3-Phosphoglycerate (B1209933) Dehydrogenase (PHGDH) inhibitor Z1609609733 and its alternatives. The information presented is collated from publicly available experimental data to assist researchers in evaluating its mechanism of action and performance against other known inhibitors of the serine biosynthesis pathway.

Introduction to this compound

This compound, also known as Compound 18, is a non-covalent inhibitor of 3-Phosphoglycerate dehydrogenase (PHGDH).[1] As the first and rate-limiting enzyme in the de novo serine biosynthesis pathway, PHGDH is a critical component in the metabolic reprogramming of cancer cells, supporting their rapid proliferation and survival.[2] this compound, an indole (B1671886) amide, has been shown to inhibit PHGDH with an IC50 of 1.46 μM and significantly impedes serine synthesis and cancer cell proliferation.[1] This guide compares this compound with other notable PHGDH inhibitors: NCT-503, CBR-5884, PKUMDL-WQ-2101, and BI-4916.

Quantitative Comparison of PHGDH Inhibitors

The following tables summarize the in vitro efficacy of this compound and its alternatives. It is important to note that the data is compiled from various sources and experimental conditions may differ.

Table 1: In Vitro Enzymatic Inhibition (IC50)

InhibitorChemical ClassIC50 (µM)Mechanism of ActionReference(s)
This compound (Compound 18) Indole amide1.46NAD+ competitive[1]
NCT-503Thiourea2.5Non-competitive[3][4][5]
CBR-5884Thiophene derivative33Non-competitive[6][7]
PKUMDL-WQ-2101-34.8Allosteric[8][9][10]
BI-4924 (active form of BI-4916)-0.002NADH/NAD+ competitive[11][12]

Table 2: Cellular Activity (EC50) in Cancer Cell Lines

InhibitorCell LineEC50 (µM)Assay TypeReference(s)
NCT-503MDA-MB-468, BT-20, HCC70, HT1080, MT-38 - 16Cell Viability[3][5]
NCT-503MDA-MB-4688Cytotoxicity[4]
NCT-503MDA-MB-46820.2 ± 2.8Cytotoxicity[13]
PKUMDL-WQ-2101MDA-MB-4687.70Cell Viability[8][9]
PKUMDL-WQ-2101HCC7010.8Cell Viability[8][9]

Signaling Pathway and Experimental Workflow

Serine Biosynthesis Pathway

The diagram below illustrates the de novo serine biosynthesis pathway, highlighting the role of PHGDH as the initial and rate-limiting step. Inhibition of PHGDH blocks the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, thereby disrupting the downstream synthesis of serine and its contribution to cancer cell metabolism.

Serine Biosynthesis Pathway Serine Biosynthesis Pathway and PHGDH Inhibition cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis cluster_inhibition Inhibition Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate ... 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH (NAD+ -> NADH) PHGDH PHGDH 3-Phosphoserine 3-Phosphoserine 3-Phosphohydroxypyruvate->3-Phosphoserine PSAT1 Serine Serine 3-Phosphoserine->Serine PSPH Downstream Pathways Downstream Pathways Serine->Downstream Pathways Protein Synthesis Nucleotide Synthesis Lipid Synthesis This compound This compound This compound->PHGDH Alternatives Alternatives Alternatives->PHGDH

Caption: Inhibition of PHGDH by this compound and alternatives.

Experimental Workflow for Inhibitor Comparison

The following diagram outlines a general workflow for comparing the efficacy of different PHGDH inhibitors.

Experimental Workflow General Workflow for PHGDH Inhibitor Comparison Start Start Enzymatic_Assay PHGDH Enzymatic Assay (IC50 Determination) Start->Enzymatic_Assay Cell_Culture Cancer Cell Line Culture (PHGDH-dependent vs. -independent) Start->Cell_Culture Data_Analysis Data Analysis and Comparison Enzymatic_Assay->Data_Analysis Cell_Viability_Assay Cell Viability/Proliferation Assay (EC50 Determination) Cell_Culture->Cell_Viability_Assay Serine_Synthesis_Assay Metabolic Labeling Assay (e.g., 13C-glucose tracing) Cell_Culture->Serine_Synthesis_Assay Cell_Viability_Assay->Data_Analysis Serine_Synthesis_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for comparing PHGDH inhibitor efficacy.

Experimental Protocols

PHGDH Enzymatic Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of PHGDH. The production of NADH, a product of the PHGDH-catalyzed reaction, is monitored spectrophotometrically.

  • Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, MgCl2, DTT, NAD+, and purified recombinant human PHGDH enzyme.

  • Inhibitor Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the PHGDH enzyme in the reaction buffer.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, 3-phosphoglycerate.

  • Data Acquisition: The rate of NADH production is measured by monitoring the increase in absorbance at 340 nm over time using a plate reader.

  • IC50 Determination: The initial reaction rates at each inhibitor concentration are calculated and plotted against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50) value.

Note: This is a generalized protocol. For specific details of the assay used for this compound, refer to Mullarky E, et al. Bioorg Med Chem Lett. 2019.[14]

Cell Viability/Proliferation Assay (General Protocol)

This assay assesses the effect of PHGDH inhibitors on the growth and viability of cancer cells.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-468) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test inhibitor for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay kit (e.g., CellTiter-Glo®, MTS assay).

  • EC50 Determination: The viability data is normalized to untreated control cells, and the half-maximal effective concentration (EC50) is determined by plotting cell viability against inhibitor concentration.

De Novo Serine Synthesis Assay (13C-Glucose Tracing)

This assay directly measures the inhibition of serine synthesis in cells.

  • Cell Culture and Treatment: Cancer cells are cultured and treated with the PHGDH inhibitor.

  • Isotope Labeling: The culture medium is replaced with a medium containing a stable isotope-labeled glucose (e.g., 13C6-glucose).

  • Metabolite Extraction: After a defined incubation period, intracellular metabolites are extracted.

  • LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to measure the incorporation of the 13C label into serine and other metabolites.

  • Data Analysis: The fractional labeling of serine from glucose is calculated to determine the extent of inhibition of the de novo serine synthesis pathway.

Conclusion

This compound is a potent inhibitor of PHGDH, a key enzyme in cancer cell metabolism. The provided data and protocols offer a framework for the independent verification of its mechanism of action and for its comparison with other PHGDH inhibitors. The choice of inhibitor for further research and development will depend on a comprehensive evaluation of potency, selectivity, cellular activity, and pharmacokinetic properties. The diagrams and structured data in this guide are intended to facilitate this comparative analysis.

References

A Comparative Guide: Osimertinib vs. Standard-of-Care EGFR TKIs in First-Line Treatment of EGFR-Mutated NSCLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), Osimertinib, against the first-generation standard-of-care TKIs, Gefitinib (B1684475) and Erlotinib (B232). The focus of this comparison is the first-line treatment of patients with non-small cell lung cancer (NSCLC) harboring EGFR sensitizing mutations (exon 19 deletions or L858R). The information is supported by preclinical and clinical data to inform research and drug development decisions.

Executive Summary

Osimertinib, a third-generation EGFR TKI, has demonstrated superior efficacy over first-generation TKIs like Gefitinib and Erlotinib in the first-line treatment of EGFR-mutated advanced NSCLC.[1] A key advantage of Osimertinib is its potent and selective inhibition of both EGFR-sensitizing and T790M resistance mutations, while sparing wild-type EGFR.[2] This selectivity profile translates into improved clinical outcomes, including significantly longer progression-free survival (PFS) and overall survival (OS), as demonstrated in the pivotal FLAURA Phase III clinical trial.[3][4]

Data Presentation: Quantitative Comparison

The following tables summarize the key preclinical and clinical data comparing Osimertinib with first-generation EGFR TKIs.

Table 1: Preclinical Inhibitory Potency (IC50, nM)
Cell LineEGFR Mutation StatusGefitinib/Erlotinib (nM)Osimertinib (nM)
PC-9Exon 19 deletion~10-20~10-20
HCC827Exon 19 deletion~10~10-15
H1975L858R + T790M>5000~15-25
PC-9/GRExon 19 del + T790M>4000~13
Data compiled from publicly available preclinical studies. Actual values may vary between experiments.[1]
Table 2: Clinical Efficacy in First-Line EGFR-Mutant NSCLC (FLAURA Trial)
EndpointOsimertinibGefitinib or ErlotinibHazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) 18.9 months10.2 months0.46 (0.37 - 0.57)<0.001
Median Overall Survival (OS) 38.6 months31.8 months0.80 (0.64 - 1.00)0.046
Objective Response Rate (ORR) 80%76%-0.23
Median Duration of Response 17.2 months8.5 months--
Data from the FLAURA Phase III clinical trial in treatment-naïve patients with EGFR-mutated advanced NSCLC.[1][3][4]
Table 3: Safety Profile Comparison (Grade ≥3 Adverse Events)
Adverse EventOsimertinib (%)Gefitinib or Erlotinib (%)
Rash or acne17
Diarrhea22
Interstitial lung disease<1<1
QT prolongation<10
Data from the FLAURA trial, representing the percentage of patients experiencing grade 3 or higher adverse events.[1]

Mechanism of Action

Both Osimertinib and first-generation TKIs inhibit the EGFR tyrosine kinase by binding to the ATP-binding site of the enzyme.[1] Activated EGFR triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[2]

Gefitinib and Erlotinib are reversible TKIs effective against sensitizing EGFR mutations. However, their efficacy is often limited by the development of acquired resistance, most commonly through the T790M mutation.[5]

Osimertinib is a third-generation, irreversible TKI designed to be effective against both sensitizing and T790M resistance mutations.[2] It forms a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, leading to potent and sustained inhibition.[6] Furthermore, preclinical studies have shown that Osimertinib has greater penetration of the blood-brain barrier compared to first-generation TKIs, suggesting improved efficacy against central nervous system (CNS) metastases.[7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Irreversible Inhibition (Cys797) Gefitinib_Erlotinib Gefitinib / Erlotinib Gefitinib_Erlotinib->EGFR Reversible Inhibition

EGFR signaling pathway and points of TKI inhibition.

Experimental Protocols

In Vitro: Kinase and Cell Viability Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of EGFR TKIs against cell lines with various EGFR mutation statuses.

Methodology:

  • Cell Culture: Human NSCLC cell lines (e.g., PC-9, HCC827, H1975) are cultured under standard conditions.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of the TKI (Osimertinib, Gefitinib, or Erlotinib) for a specified period (e.g., 72 hours).

  • Viability Assay (MTS/MTT): Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT). The absorbance is measured, which correlates with the number of viable cells.

  • Data Analysis: The percentage of cell viability relative to an untreated control is calculated. IC50 values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Kinase Assay (for direct enzyme inhibition):

  • Reaction Setup: Purified EGFR enzyme is incubated with a fluorescent peptide substrate and ATP in a multi-well plate.

  • Inhibitor Addition: Serial dilutions of the TKIs are added to the reaction wells.

  • Signal Detection: The kinase reaction is monitored by measuring the increase in fluorescence over time using a plate reader.

  • IC50 Calculation: The initial reaction velocity is determined, and IC50 values are calculated by plotting the percent inhibition against the drug concentration.[8]

In_Vitro_Workflow cluster_cell_based Cell-Based Assay cluster_biochemical Biochemical Assay A1 Culture NSCLC Cell Lines A2 Seed Cells in Multi-well Plates A1->A2 A3 Treat with Serial Dilutions of TKIs A2->A3 A4 Incubate for 72 hours A3->A4 A5 Add MTS/MTT Reagent A4->A5 A6 Measure Absorbance A5->A6 A7 Calculate IC50 A6->A7 B1 Purify EGFR Kinase Enzyme B2 Prepare Reaction Mix (Enzyme, Substrate, ATP) B1->B2 B3 Add Serial Dilutions of TKIs B2->B3 B4 Monitor Fluorescence (Kinase Activity) B3->B4 B5 Calculate IC50 B4->B5

Workflow for in vitro comparison of EGFR inhibitors.

In Vivo: Mouse Xenograft Models

Objective: To evaluate the anti-tumor activity of EGFR TKIs in a living organism.

Methodology:

  • Cell Implantation: Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously injected with human NSCLC cells (e.g., PC-9) to establish tumors. For brain metastasis models, cells engineered to express luciferase (e.g., PC9_Luc) are used.[7]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment groups and receive daily oral doses of the TKI (e.g., Osimertinib 5 mg/kg) or a vehicle control.[5]

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. For brain metastasis models, tumor growth is monitored by measuring bioluminescence signals.[7] Animal body weight and general health are also monitored.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a fixed duration. Tumors are then excised for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in the treated groups to the control group. Survival curves may also be generated.[5]

Clinical: The FLAURA Trial Design

Objective: To compare the efficacy and safety of Osimertinib with standard-of-care (SoC) EGFR-TKI (Gefitinib or Erlotinib) as a first-line treatment for patients with EGFR-mutated advanced NSCLC.

Study Design:

  • Phase: III, randomized, double-blind, multicenter study.[9]

  • Patient Population: 556 patients with previously untreated, locally advanced or metastatic NSCLC with confirmed EGFR exon 19 deletion or L858R mutation.[9][10]

  • Randomization: Patients were randomized 1:1 to receive either:

    • Osimertinib (80 mg, once daily)

    • SoC EGFR-TKI (Gefitinib 250 mg or Erlotinib 150 mg, once daily)[10]

  • Stratification Factors: EGFR mutation status (exon 19 deletion vs. L858R) and race (Asian vs. non-Asian).[10]

  • Primary Endpoint: Progression-free survival (PFS) as assessed by the investigator.[9]

  • Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response (DoR), safety, and quality of life.[11]

  • Treatment Duration: Continued until disease progression, unacceptable toxicity, or withdrawal of consent.[10]

References

A Head-to-Head Comparison of Novel Myeloperoxidase Inhibitors: PF-06282999, Verdiperstat, and Mitiperstat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myeloperoxidase (MPO) has emerged as a critical therapeutic target in a range of inflammatory and cardiovascular diseases. This enzyme, predominantly found in neutrophils, catalyzes the formation of reactive oxygen species, contributing to tissue damage in various pathological conditions. This guide provides a head-to-head comparison of three clinical-stage MPO inhibitors: PF-06282999, verdiperstat (B1683814), and mitiperstat, presenting key experimental data to inform research and development decisions.

Mechanism of Action and In Vitro Potency

All three compounds are irreversible, mechanism-based inhibitors of myeloperoxidase. Their primary function is to covalently bind to the enzyme, leading to its inactivation and a subsequent reduction in the production of pro-inflammatory hypochlorous acid.

The in vitro potency and selectivity of these inhibitors are summarized in the table below. Mitiperstat demonstrates the highest potency against MPO, with an IC50 in the nanomolar range. Verdiperstat is also highly potent, while PF-06282999 shows an IC50 in the low micromolar range in a human whole blood assay. Notably, both verdiperstat and PF-06282999 are reported to have high selectivity for MPO over the related enzyme, thyroid peroxidase (TPO), a critical consideration for minimizing off-target effects.

CompoundTargetIC50/EC50Selectivity vs. TPOReference
PF-06282999 Myeloperoxidase (MPO)1.9 µM (human whole blood assay)High selectivity[1]
Verdiperstat Myeloperoxidase (MPO)630 nM14-fold more potent for MPO[2]
Mitiperstat Myeloperoxidase (MPO)1.5 nMIC50 for TPO: 0.69 µM

Pharmacokinetic Properties

A summary of the available pharmacokinetic data for each inhibitor is presented below. Mitiperstat has been characterized by rapid absorption and a long terminal half-life in humans. Pharmacokinetic data for PF-06282999 is primarily from preclinical studies, with human studies initiated. Detailed human pharmacokinetic parameters for verdiperstat are not as readily available in the public domain, though it is known to be brain-penetrant.

CompoundKey Pharmacokinetic ParametersSpeciesReference
PF-06282999 Good oral bioavailability (75-100% in preclinical models), low to moderate plasma clearance. Advanced to first-in-human studies.Preclinical (mouse, rat, dog, monkey), Human[1][3][4]
Verdiperstat Brain-penetrant.Human[5]
Mitiperstat Rapid absorption (Tmax ~1-2 h), long elimination half-life (50.2-57.8 h), dose-proportional exposure.Human

Clinical Trial Overview

The clinical development of these MPO inhibitors has focused on different therapeutic areas, with varying degrees of success. A summary of key clinical trial findings is provided below.

CompoundIndication(s)Key Clinical Trial FindingsReference
PF-06282999 Cardiovascular DiseasesAdvanced to first-in-human pharmacokinetic and safety studies.[6]
Verdiperstat Multiple System Atrophy (MSA), Amyotrophic Lateral Sclerosis (ALS)Phase 3 trial in MSA did not meet primary or key secondary efficacy endpoints. Also failed in a late-stage study for ALS.[5][7][8][9]
Mitiperstat Heart Failure with Preserved Ejection Fraction (HFpEF)Phase 2a SATELLITE trial showed significant target engagement (MPO activity reduction). No significant improvement in primary efficacy endpoints, but a trend towards improvement in the Kansas City Cardiomyopathy Questionnaire (KCCQ) score was observed. The trial was terminated early due to the COVID-19 pandemic.[10][11]

Signaling and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Myeloperoxidase (MPO) Catalytic Cycle and Inhibition cluster_0 MPO Catalytic Cycle cluster_1 Inhibitor Action H2O2 Hydrogen Peroxide (H₂O₂) MPO_Fe3 MPO (Fe³⁺) Compound_I Compound I (Fe⁴⁺=O Por•⁺) MPO_Fe3->Compound_I + H₂O₂ Compound_I->MPO_Fe3 + Cl⁻ HOCl Hypochlorous Acid (HOCl) Compound_I->HOCl generates Inactive_MPO Inactive MPO Complex Compound_I->Inactive_MPO forms Cl_ion Chloride (Cl⁻) Inhibitor MPO Inhibitor (PF-06282999, Verdiperstat, Mitiperstat) Inhibitor->Compound_I Irreversibly binds to

Caption: Mechanism of MPO inhibition.

Experimental Workflow for MPO Inhibitor Screening Start Start: Compound Library Primary_Screen Primary Screen: Human MPO Activity Assay Start->Primary_Screen Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Selectivity Assay (vs. TPO) Hit_Identification->Secondary_Screen Lead_Selection Lead Selection (Potent & Selective Inhibitors) Secondary_Screen->Lead_Selection PK_Studies Pharmacokinetic Studies (In Vitro & In Vivo) Lead_Selection->PK_Studies Clinical_Trials Clinical Trials PK_Studies->Clinical_Trials

Caption: Drug discovery workflow for MPO inhibitors.

Experimental Protocols

Human Myeloperoxidase (MPO) Inhibition Assay (Human Whole Blood)

This assay is designed to determine the potency of a test compound in a physiologically relevant matrix.

Materials:

  • Freshly drawn human whole blood collected in heparinized tubes.

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compounds (e.g., PF-06282999) dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution).

  • MPO substrate (e.g., Amplex Red).

  • Hydrogen peroxide (H₂O₂).

  • 96-well microplates.

  • Plate reader capable of fluorescence detection.

Procedure:

  • Dilute the test compound to various concentrations in the assay buffer.

  • In a 96-well plate, add the diluted test compounds to the human whole blood.

  • Stimulate the whole blood with LPS to induce MPO release from neutrophils and incubate for a specified period (e.g., 4 hours).

  • Following incubation, lyse the red blood cells using a lysis buffer.

  • Centrifuge the plate to pellet the cell debris and collect the supernatant containing MPO.

  • In a new plate, add the supernatant, MPO substrate (Amplex Red), and initiate the reaction by adding H₂O₂.

  • Measure the fluorescence signal at appropriate excitation and emission wavelengths over time.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of MPO inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.

Human Thyroid Peroxidase (TPO) Inhibition Assay

This assay is crucial for assessing the selectivity of MPO inhibitors.

Materials:

  • Recombinant human TPO or microsomes from cells expressing human TPO.

  • Test compounds.

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • TPO substrate (e.g., Amplex UltraRed).

  • Hydrogen peroxide (H₂O₂).

  • 96-well microplates (black plates are recommended for fluorescence assays).

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the diluted test compounds, recombinant human TPO, and Amplex UltraRed substrate to the wells of a 96-well plate.

  • Initiate the enzymatic reaction by adding a solution of H₂O₂.

  • Incubate the plate at room temperature, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of TPO inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the log concentration of the test compound.[12][13]

References

Safety Operating Guide

Essential Safety and Handling Protocols for Unidentified Chemical Agent Z1609609733

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for a substance with the identifier "Z1609609733" did not yield a specific Safety Data Sheet (SDS) or any official handling documentation. The following information is a generalized protocol for handling potentially hazardous chemical agents in a laboratory setting. Researchers, scientists, and drug development professionals must obtain the substance-specific SDS to establish definitive safety procedures. The guidance provided herein is for illustrative purposes and should be adapted to the known hazards of the actual substance being handled.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are critical to minimizing exposure to hazardous chemicals. The following table summarizes recommended PPE for handling a hypothetical hazardous chemical agent, based on general laboratory safety standards.

PPE CategorySpecificationQuantitative Data (Hypothetical)
Hand Protection Nitrile or Neoprene Gloves (Double Gloving Recommended)Breakthrough Time: > 480 minutes
Eye Protection ANSI Z87.1 Compliant Safety Goggles or Full-Face ShieldN/A
Respiratory Protection NIOSH-approved Respirator with Organic Vapor CartridgesN/A
Protective Clothing Chemical-resistant Lab Coat or ApronN/A
Foot Protection Closed-toe, non-slip shoesN/A

Experimental Protocols: Safe Handling Workflow

The following is a step-by-step guide for the safe handling of a potentially hazardous chemical agent during a typical laboratory experiment.

  • Preparation:

    • Review the Safety Data Sheet (SDS) for the specific chemical to understand its hazards.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Prepare all necessary equipment and reagents before handling the chemical.

    • Have a spill kit readily accessible.

  • Handling:

    • Don all required PPE before entering the designated handling area.

    • Conduct all manipulations of the chemical within a certified chemical fume hood.

    • Use appropriate tools (e.g., spatulas, forceps) to avoid direct contact.

    • Keep all containers with the chemical sealed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Dispose of all contaminated waste in designated, labeled containers.

    • Wash hands thoroughly with soap and water after removing gloves.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase a Review SDS b Select Appropriate PPE a->b c Prepare Work Area (Fume Hood) b->c d Don PPE c->d Proceed to Handling e Handle Chemical in Fume Hood d->e f Keep Containers Sealed e->f g Decontaminate Surfaces f->g Experiment Complete h Dispose of Waste g->h i Doff PPE h->i j Wash Hands i->j

Caption: Workflow for Safe Chemical Handling.

Operational and Disposal Plans

A clear plan for managing spills and disposing of waste is essential for laboratory safety.

Spill Management:

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If the spill is large or involves a highly volatile substance, evacuate the laboratory and contact emergency services.

    • If the spill is small and manageable, proceed with cleanup.

  • Containment and Cleanup:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using a chemical spill kit (e.g., absorbent pads, sand).

    • Neutralize the spilled chemical if the SDS indicates a safe neutralization procedure.

    • Carefully collect the absorbed material and place it in a labeled, sealed waste container.

  • Decontamination:

    • Clean the spill area with an appropriate decontaminating agent as recommended by the SDS.

    • Dispose of all cleanup materials as hazardous waste.

Waste Disposal:

  • All waste contaminated with the chemical agent (e.g., used gloves, absorbent materials, empty containers) must be considered hazardous.

  • Collect all hazardous waste in designated, clearly labeled, and sealed containers.

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of this material down the drain or in regular trash.

G start Spill Occurs is_major Major Spill? start->is_major evacuate Evacuate & Call Emergency Services is_major->evacuate Yes alert_personnel Alert Nearby Personnel is_major->alert_personnel No don_ppe Don Appropriate PPE alert_personnel->don_ppe contain_spill Contain Spill with Kit don_ppe->contain_spill collect_waste Collect Contaminated Material contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

Caption: Decision Process for Chemical Spill Response.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.